(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJAYXGUOOININ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CBr)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441952 | |
| Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261904-39-6 | |
| Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Bromo-2-hydroxy-2-methylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral halogenated hydroxy acid of significant interest in synthetic organic chemistry and drug discovery. Its stereodefined structure, featuring a quaternary stereocenter, makes it a valuable building block for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a discussion of its synthesis, reactivity, and safety considerations. While specific experimental protocols and biological pathway data for the (2R)-enantiomer are not extensively available in the public domain, this guide consolidates the existing knowledge to support further research and development.
Chemical and Physical Properties
This compound is a white solid at room temperature.[][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO₃ | [][2][3] |
| Molecular Weight | 183.00 g/mol | [][2][3] |
| Appearance | White solid | [][2] |
| Boiling Point | 294.474 °C at 760 mmHg (Predicted) | [] |
| Density | 1.831 g/cm³ (Predicted) | [] |
| CAS Number | 261904-39-6 | [3] |
| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [][3] |
| SMILES | C--INVALID-LINK--(C(=O)O)O | [3] |
Synthesis and Reactivity
The synthesis of enantiomerically pure this compound presents a significant synthetic challenge due to the quaternary stereocenter. While specific protocols for the (2R)-enantiomer are not readily found in the literature, general strategies for the synthesis of the racemic mixture and the (2S)-enantiomer can provide a basis for developing a synthetic route.
A common approach involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.[4] This reaction typically yields a racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid.
Figure 1. General workflow for the racemic synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid.
To achieve enantioselectivity, the use of a chiral auxiliary or a chiral catalyst is necessary. For the synthesis of the (2S)-enantiomer, chiral Lewis acids such as a combination of Zn(OAc)₂ and (R)-BINOL have been employed to direct the stereochemistry of the bromination.[4] A similar strategy, potentially using (S)-BINOL, could be explored for the synthesis of the (2R)-enantiomer.
The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the tertiary alcohol, and the primary bromide. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The hydroxyl group can be a site for oxidation, and the bromine atom can be displaced by nucleophiles in substitution reactions.[4]
Analytical Characterization
Detailed spectral data for this compound are not widely available. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl group, a singlet for the methylene protons adjacent to the bromine, and broad singlets for the hydroxyl and carboxylic acid protons.
-
¹³C NMR: The spectrum would show four distinct signals corresponding to the methyl carbon, the methylene carbon bearing the bromine, the quaternary carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid and alcohol, typically in the range of 3300-2500 cm⁻¹, and a strong absorption for the C=O stretch of the carboxylic acid around 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks of nearly equal intensity) would be expected. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[5]
The enantiomeric purity of this compound would be determined using chiral High-Performance Liquid Chromatography (HPLC). This would involve a chiral stationary phase and a suitable mobile phase, typically a mixture of alkanes and alcohols, to resolve the two enantiomers.[6]
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activity or the involvement in any signaling pathways of this compound.
For the corresponding (S)-enantiomer, some studies have suggested potential antimicrobial and anticancer activities.[4] It has also been noted as a potential metabolic modulator in bacterial cultures.[4] However, it is crucial to emphasize that these findings cannot be extrapolated to the (2R)-enantiomer, as stereochemistry often plays a critical role in biological activity.
Figure 2. Known biological activities of the (S)-enantiomer versus the unknown activity of the (R)-enantiomer.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a skin and eye irritant.[3]
GHS Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation |
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a chiral building block with considerable potential in synthetic chemistry. This guide has summarized the currently available data on its chemical and physical properties, along with outlining general synthetic strategies and expected analytical characteristics.
Significant gaps in the literature exist, particularly concerning detailed, validated experimental protocols for its enantioselective synthesis and purification, comprehensive spectral data, and any assessment of its biological activity. Future research efforts should be directed towards:
-
Developing and publishing a robust, high-yielding enantioselective synthesis of this compound.
-
Full analytical characterization, including the publication of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
-
Investigation into its biological properties, including screening for various activities and exploring its potential interactions with biological targets and signaling pathways.
Addressing these areas will undoubtedly enhance the utility of this compound for the scientific community and facilitate its application in the development of new therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral building block in pharmaceutical and chemical research. The document outlines both racemic and enantioselective approaches, offering detailed experimental protocols and quantitative data to support laboratory-scale synthesis.
Introduction
This compound is a chiral carboxylic acid containing a bromine atom and a hydroxyl group. Its stereodefined structure makes it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules, particularly in the development of novel therapeutic agents. This guide explores the key synthetic strategies for obtaining this compound, with a focus on achieving the desired (R)-enantiomer.
Racemic Synthesis Pathway
A common and straightforward method to produce 3-Bromo-2-hydroxy-2-methylpropanoic acid is through the electrophilic bromination of the readily available starting material, 2-hydroxy-2-methylpropanoic acid. This method, however, results in a racemic mixture of both (R) and (S) enantiomers.
Experimental Protocol: Electrophilic Bromination
Reaction: 2-hydroxy-2-methylpropanoic acid + Br₂ → (±)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-2-methylpropanoic acid in glacial acetic acid.
-
Cool the solution to a temperature between 0-5°C using an ice bath.
-
Slowly add a stoichiometric equivalent of bromine (Br₂) to the cooled solution over a period of 4-6 hours, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
The reaction is then quenched by the addition of water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the racemic product.
-
Further purification can be achieved by recrystallization.
Quantitative Data for Racemic Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-2-methylpropanoic acid | [1] |
| Reagent | Bromine (Br₂) | [1] |
| Solvent | Acetic Acid | [1] |
| Reaction Temperature | 0-5°C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | Not Specified |
Enantioselective Synthesis Pathway
Achieving the desired (2R) enantiomer with high purity requires an enantioselective synthetic approach. The most promising method suggested by analogous syntheses involves the use of a chiral Lewis acid catalyst to direct the stereochemistry of the bromination reaction.
Chiral Lewis Acid-Catalyzed Bromination
While a specific protocol for the (2R)-enantiomer is not extensively documented, the synthesis of the (2S)-enantiomer has been reported using a chiral Lewis acid composed of Zinc Acetate (Zn(OAc)₂) and (R)-BINOL.[1] Based on the principles of asymmetric catalysis, the synthesis of the (2R)-enantiomer can be achieved by utilizing the opposite enantiomer of the chiral ligand, (S)-BINOL.
Proposed Reaction: 2-hydroxy-2-methylpropanoic acid + Br₂ --[(S)-BINOL, Zn(OAc)₂]--> this compound
Experimental Protocol: Enantioselective Bromination
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, prepare the chiral Lewis acid catalyst by stirring Zinc Acetate (Zn(OAc)₂) and (S)-BINOL in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at room temperature for 1-2 hours.
-
Cool the catalyst solution to the desired reaction temperature (typically between -20°C and 0°C).
-
In a separate flask, dissolve 2-hydroxy-2-methylpropanoic acid in the same anhydrous solvent and add it to the catalyst solution.
-
Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) to the reaction mixture.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.
-
The mixture is then acidified and the product is extracted with an organic solvent.
-
The combined organic layers are dried and the solvent is evaporated.
-
The enantiomeric excess (ee) of the product should be determined using a chiral chromatography method (e.g., chiral HPLC or GC).
-
Purification is typically performed by column chromatography or recrystallization.
Expected Quantitative Data for Enantioselective Synthesis
The following data is extrapolated from the synthesis of the (2S)-enantiomer and represents expected values for the (2R)-synthesis.
| Parameter | Expected Value | Reference (for (2S)-enantiomer) |
| Chiral Ligand | (S)-BINOL | [1] |
| Lewis Acid | Zinc Acetate (Zn(OAc)₂) | [1] |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1] |
| Expected Enantiomeric Excess (ee) | 85-92% | [1] |
| Typical Yield | Not Specified |
Enzymatic Synthesis Pathway
Conceptual Reaction: 2-hydroxy-2-methylpropanoic acid --[Haloperoxidase, Br⁻, H₂O₂]--> this compound
This method would offer the advantages of mild reaction conditions and high enantioselectivity.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Racemic synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid.
Caption: Enantioselective synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through both racemic and enantioselective methods. While racemic synthesis is straightforward, the production of the enantiomerically pure (2R) form is crucial for its application in stereospecific synthesis. The use of a chiral Lewis acid catalyst with (S)-BINOL presents a scientifically sound and viable strategy for achieving the desired (2R) enantiomer with high enantiomeric excess. Further research into enzymatic methods could provide an even more efficient and environmentally friendly alternative. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and drug development professionals to successfully synthesize this important chiral intermediate.
References
An In-depth Technical Guide to (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Key Chiral Building Block in Drug Development
CAS Number: 261904-39-6
This technical guide provides a comprehensive overview of (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of therapeutic agents.
Physicochemical Properties
This compound is a white to off-white solid crystalline powder.[1] Its chemical structure features a carboxylic acid, a hydroxyl group, and a bromine atom attached to a chiral quaternary carbon center, making it a versatile building block in asymmetric synthesis.[1] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇BrO₃ | [2][3][4] |
| Molecular Weight | 183.00 g/mol | [3][4][5] |
| Melting Point | 113.0 to 117.0 °C | [2][6] |
| Boiling Point (Predicted) | 294.5 ± 25.0 °C | [2][6] |
| Density (Predicted) | 1.831 ± 0.06 g/cm³ | [2][6] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
| pKa (Predicted) | 3.39 ± 0.16 | [7] |
| Optical Rotation [α]D²⁶ | +10.5° (c=2.6, MeOH) | [7] |
Synthesis and Experimental Protocols
The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals, particularly Selective Androgen Receptor Modulators (SARMs) and potential Positron Emission Tomography (PET) imaging agents for prostate cancer.[1][7]
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of a bromolactone precursor. The following is a detailed experimental protocol adapted from the literature.[7]
Experimental Protocol:
-
Dissolution: Dissolve bromolactone R-130 (18.5 g, 71 mmol) in 300 mL of 24% hydrobromic acid.
-
Reflux: Heat the solution to reflux for 1 hour.
-
Extraction (1): After cooling, dilute the reaction mixture with 200 mL of brine and extract with ethyl acetate (4 x 100 mL).
-
Washing (1): Combine the organic phases and wash with saturated sodium bicarbonate solution (4 x 100 mL).
-
Acidification: Acidify the aqueous phase to pH = 1 with concentrated hydrochloric acid.
-
Extraction (2): Extract the acidified aqueous phase again with ethyl acetate (4 x 100 mL).
-
Drying and Filtration: Combine the organic phases, dry with anhydrous sodium sulfate, and filter through diatomaceous earth.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from toluene to yield the final product.
Application in the Synthesis of SARM Intermediates
This compound is a crucial building block for the synthesis of various SARM candidates. The following protocol describes a general procedure for the amide coupling of this acid with anilines to form key SARM intermediates.
Experimental Protocol:
-
Activation: Dissolve this compound in an anhydrous solvent (e.g., DMAc) and cool the mixture to -10 °C under a nitrogen atmosphere. Slowly add thionyl chloride and stir the reaction mixture at -5 °C for 3 hours.
-
Amide Coupling: Add a solution of the desired aniline in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine and saturated sodium bicarbonate solution. The final product can be further purified by crystallization or chromatography.
Biological Context and Applications
The primary biological relevance of this compound stems from its use in synthesizing molecules that target the androgen receptor (AR).
Role in Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal of SARM development is to harness the anabolic benefits of androgens (e.g., in muscle and bone) while minimizing their undesirable androgenic side effects in other tissues (e.g., prostate). The chiral center of this compound is often crucial for the selective and potent binding of the final SARM to the androgen receptor.
Potential in PET Imaging Agent Synthesis
This compound is a precursor for the synthesis of radiolabeled compounds for PET imaging of prostate cancer, which often overexpresses the androgen receptor. The synthesis of [¹⁸F]-radiolabeled hydroxyflutamide derivatives, for instance, can utilize this chiral building block. While a detailed experimental protocol for the radiosynthesis is highly specific, the general logical workflow is depicted below.
Safety Information
This compound is classified as a corrosive substance. It is reported to cause skin irritation and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
This technical guide provides a summary of the available information on this compound. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.
References
- 1. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. obires.com [obires.com]
An In-Depth Technical Guide to (2R)-3-bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral halogenated alpha-hydroxy acid with emerging interest in the fields of medicinal chemistry and drug development. Its structural similarity to the metabolic inhibitor 3-bromopyruvate (3BP) suggests potential applications as an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis strategies, and biological activities. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.
Introduction
This compound belongs to a class of compounds known as alpha-hydroxy acids, which are characterized by a hydroxyl group attached to the alpha-carbon of a carboxylic acid. The presence of a bromine atom at the beta-position and a chiral center at the alpha-carbon imparts unique chemical and biological properties to the molecule. This guide will delve into the technical details of this compound, with a focus on its potential therapeutic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₇BrO₃ | [1] |
| Molecular Weight | 183.00 g/mol | [1] |
| CAS Number | 261904-39-6 | [1] |
| Appearance | White solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents | |
| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [1] |
| SMILES | C--INVALID-LINK--(C(=O)O)O | [1] |
Synthesis
General Synthetic Approach: Asymmetric Synthesis of β-Halogenated α-Hydroxy Acids
A potential synthetic route for the enantioenriched (2R)-enantiomer could involve an asymmetric synthesis strategy. One such approach is the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters, which has been shown to be effective for a range of substrates. Subsequent chemical transformations would be required to introduce the bromine atom at the β-position and hydrolyze the ester to the desired carboxylic acid.
Another plausible strategy is the biocatalytic reduction of a suitable precursor. For instance, ene reductase-catalyzed reduction of 2-hydroxy-methylacrylic acid methyl ester has been used to produce (R)-3-hydroxy-2-methylpropionic acid methyl ester with high enantioselectivity. This could then be subjected to stereospecific bromination.
Caption: A conceptual workflow for the asymmetric synthesis of the target compound.
Biological Activity
The biological activities of this compound are not yet extensively documented. However, based on its structural similarity to 3-bromopyruvate (3BP), a well-known inhibitor of hexokinase II (HKII), it is hypothesized to possess anticancer and antimicrobial properties.
Anticancer Activity
3-Bromopyruvate has been shown to exhibit potent anticancer activity by targeting the energy metabolism of cancer cells.[2] It inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II, leading to ATP depletion and cell death.[2][3] It is plausible that this compound may share a similar mechanism of action.
Table 2: Hypothetical Anticancer Activity Profile
| Cell Line | IC₅₀ (µM) |
| Breast Cancer (e.g., MCF-7, MDA-MB-231) | Data not available |
| Colon Cancer (e.g., HCT116, HT-29) | Data not available |
| Lung Cancer (e.g., A549) | Data not available |
| Prostate Cancer (e.g., PC-3) | Data not available |
Note: This table is for illustrative purposes and requires experimental validation.
Antimicrobial Activity
3-Bromopyruvate has also demonstrated antimicrobial activity against various microorganisms.[4] The (2S)-enantiomer of 3-bromo-2-hydroxy-2-methylpropanoic acid has reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Listeria monocytogenes. It is anticipated that the (2R)-enantiomer will also exhibit antimicrobial properties.
Table 3: Reported Antimicrobial Activity of the (2S)-enantiomer
| Microorganism | MIC (mg/mL) |
| Staphylococcus aureus | 0.125 |
| Listeria monocytogenes | 0.0625 |
| Escherichia coli | No activity |
Note: Data is for the (2S)-enantiomer and serves as a reference.
Mechanism of Action
The proposed mechanism of action for this compound is centered around the inhibition of key metabolic enzymes, similar to 3-bromopyruvate. The primary target is likely to be Hexokinase II (HKII), an enzyme that is often overexpressed in cancer cells and plays a crucial role in the high glycolytic rate known as the Warburg effect.[5][6]
Caption: A simplified diagram illustrating the proposed mechanism of action.
By inhibiting HKII, the compound would disrupt glycolysis, leading to a significant reduction in ATP production. This energy depletion can trigger a cascade of events, including the induction of apoptosis (programmed cell death), ultimately leading to the demise of the cancer cell.
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).[7]
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Caption: A flowchart of the MTT cytotoxicity assay protocol.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Microbial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising chiral molecule with potential as a therapeutic agent, particularly in the areas of oncology and infectious diseases. Its structural similarity to 3-bromopyruvate suggests a mechanism of action involving the disruption of cellular metabolism. However, a significant amount of research is still required to fully elucidate its pharmacological profile.
Future research should focus on:
-
Developing a robust and scalable enantioselective synthesis for the (2R)-enantiomer.
-
Conducting comprehensive in vitro studies to determine its IC₅₀ values against a broad panel of cancer cell lines.
-
Determining its MIC values against a wide range of pathogenic bacteria and fungi.
-
Investigating its precise molecular targets and elucidating the specific signaling pathways it modulates.
-
Performing in vivo studies in animal models to evaluate its efficacy and safety.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided information and protocols are intended to facilitate the design and execution of further studies to unlock the full potential of this intriguing compound.
References
- 1. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Overview: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
This document provides a technical summary of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, focusing on its chemical and physical properties. The information presented is compiled from chemical supplier databases and public chemical information repositories.
Core Molecular Information
This compound is a halogenated hydroxy acid.[] Its structure incorporates a bromine atom and a hydroxyl group with a defined stereochemistry at the second carbon, making it a useful chiral building block in synthetic and biochemical applications.[]
Molecular Weight and Formula
The fundamental quantitative data for this compound are its molecular weight and chemical formula.
| Parameter | Value | Source |
| Molecular Formula | C4H7BrO3 | [][2][3][4][5] |
| Molecular Weight | 183.00 g/mol | [][2][3][4][6][7] |
| Monoisotopic Mass | 181.95786 Da | [4] |
Physicochemical and Identification Data
The compound is typically supplied as a white solid for research purposes.[2] Key identifiers and properties are summarized below for reference.
| Property | Data | Source |
| IUPAC Name | This compound | [][4] |
| CAS Number | 261904-39-6 | [][2][4][5] |
| Appearance | White solid | [2] |
| Purity Levels | 95%, 97%, >99% | [][2][3] |
| Boiling Point | 294.474°C at 760 mmHg | [] |
| Density | 1.831 g/cm³ | [] |
| SMILES | CC(CBr)(C(=O)O)O | [] |
| InChI Key | HBJAYXGUOOININ-BYPYZUCNSA-N | [][4] |
Experimental Applications and Protocols
Detailed, peer-reviewed experimental protocols and specific signaling pathway interactions for this compound are not extensively documented in publicly available literature. The primary described application is its use as a chemical reagent.
It is cited as a halogenated hydroxy acid with defined stereochemistry, making it suitable for:
-
Substitution reactions
-
Oxidation studies
-
Enzymatic mechanism studies[]
The logical workflow for its use in these contexts involves its role as a starting material or intermediate in a larger synthetic or experimental plan.
Caption: Role as a chemical intermediate in research.
Due to the nature of this compound as a building block, specific experimental protocols would be highly dependent on the target molecule or system being investigated. Researchers would need to develop methodologies based on the specific requirements of their project, such as the choice of solvent, catalyst, temperature, and reaction time for a substitution reaction.
References
- 2. obires.com [obires.com]
- 3. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 4. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [oakwoodchemical.com]
- 6. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98 106089-20-7 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Elucidating the Structure of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the analytical methodologies required for the structural elucidation of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. The presented protocols and data serve as a comprehensive resource for the confirmation of the molecular structure of this chiral halogenated hydroxy acid, a valuable building block in synthetic and medicinal chemistry.
Molecular Structure and Properties
This compound is a chiral carboxylic acid with the chemical formula C₄H₇BrO₃. Its structure features a stereocenter at the C2 position, a bromine atom at the C3 position, and a hydroxyl and a methyl group attached to the C2 carbon.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 261904-39-6 | [1][3] |
| Molecular Formula | C₄H₇BrO₃ | [1][3] |
| Molecular Weight | 183.00 g/mol | [1][3] |
| Appearance | White solid | [3] |
| Melting Point | 109-113 °C | [4] |
Analytical Workflow for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Spectroscopic Data and Interpretation
While experimental spectra for this specific compound are not widely published, the following data is predicted based on the analysis of similar structures and established spectroscopic principles.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the elemental composition of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Calculated m/z | Predicted Abundance |
| [M+H]⁺ (C₄H₈⁷⁹BrO₃)⁺ | 182.9651 | 100% |
| [M+H]⁺ (C₄H₈⁸¹BrO₃)⁺ | 184.9631 | ~98% |
| [M+Na]⁺ (C₄H₇⁷⁹BrO₃Na)⁺ | 204.9470 | High |
| [M+Na]⁺ (C₄H₇⁸¹BrO₃Na)⁺ | 206.9450 | High (~98% of 204.9470) |
Predicted Fragmentation Pattern:
-
Loss of H₂O: [M-H₂O]⁺
-
Loss of COOH: [M-COOH]⁺
-
Loss of Br: [M-Br]⁺
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1250 | C-O stretch | Carboxylic acid/tertiary alcohol |
| ~650 | C-Br stretch | Alkyl bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | broad s | 1H | COOH |
| ~4.0 (exchangeable) | s | 1H | OH |
| 3.85 | d | 1H | H-3a |
| 3.75 | d | 1H | H-3b |
| 1.50 | s | 3H | CH₃ |
The two protons on C3 are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) due to geminal coupling.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~175 | - | C1 (COOH) |
| ~75 | - | C2 (quaternary) |
| ~40 | CH₂ | C3 (CH₂Br) |
| ~25 | CH₃ | C4 (CH₃) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the solution to a final concentration of 1-10 µg/mL.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.
-
Data Processing: Process the raw data to obtain the accurate mass of the molecular ions and major fragments. Use the accurate mass and isotopic pattern to determine the elemental composition.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Analysis: Place the KBr pellet or ATR accessory in the sample compartment of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Analysis: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Analysis (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign all signals in the ¹H, ¹³C, and 2D spectra to the corresponding atoms in the molecule.
Conclusion
The combination of high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments provides a robust and definitive method for the structure elucidation of this compound. The presented methodologies and predicted data serve as a valuable reference for researchers working with this and similar chiral molecules, ensuring accurate structural characterization which is fundamental for its application in drug development and organic synthesis.
References
Spectroscopic Analysis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Technical Guide
Disclaimer: This document provides a technical guide to the spectroscopic characterization of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Extensive searches for experimentally-derived spectroscopic data (NMR, IR, MS) for this specific compound did not yield definitive results within publicly accessible databases and scientific literature. Therefore, the data presented in this guide is predictive, based on established principles of spectroscopic interpretation and analysis of structurally analogous compounds. The experimental protocols provided are generalized standard procedures for the analysis of small organic molecules.
Introduction
This compound is a chiral halogenated hydroxy acid. Its structure, featuring a carboxylic acid, a tertiary alcohol, and a brominated methyl group, makes it a valuable building block in synthetic organic chemistry and drug development. Accurate structural elucidation and purity assessment are paramount for its application in these fields. This guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and provides standardized methodologies for these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar functional groups and molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 - 1.6 | Singlet | 3H | -CH₃ |
| ~3.6 - 3.8 | Singlet | 2H | -CH₂Br |
| Broad | Singlet | 1H | -OH |
| Broad | Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~20 - 30 | -CH₃ |
| ~40 - 50 | -CH₂Br |
| ~70 - 80 | C(OH)(CH₃) |
| ~170 - 180 | -COOH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 2500 | Broad, Strong | O-H stretch (carboxylic acid and alcohol) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| 1720 - 1700 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~1100 | Medium | C-O stretch (tertiary alcohol) |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Ion | Notes |
| 182/184 | [M-H]⁻ | Molecular ion peak (negative ion mode), showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |
| 138/140 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion. |
| 103 | [M-H-Br]⁻ | Loss of bromine from the molecular ion. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Spatula
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
Procedure (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., ESI-TOF, Q-TOF)
-
Solvent (e.g., methanol, acetonitrile, water)
-
Syringe pump or liquid chromatography system
Procedure (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or by injection through a liquid chromatography system.
-
Set the mass spectrometer parameters, including ionization mode (positive or negative), capillary voltage, cone voltage, and mass range. For this compound, negative ion mode is likely to be more informative.
-
Acquire the mass spectrum. The presence of bromine should result in a characteristic isotopic pattern for bromine-containing ions (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Chiral Properties of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in modern medicinal chemistry. Its stereospecific configuration is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), most notably non-steroidal anti-androgens used in prostate cancer therapy. This technical guide provides a comprehensive overview of the chiral properties of this compound, including its synthesis, chiral resolution, and analytical determination. Furthermore, it delves into the biological significance of this compound by illustrating its role as a precursor to drugs that target the androgen receptor signaling pathway.
Physicochemical and Chiroptical Properties
This compound is a white solid at room temperature.[1][2] Its chirality arises from the stereocenter at the C2 position, which dictates its interaction with polarized light and its stereospecific reactivity in chemical syntheses.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₃ | [3] |
| Molecular Weight | 183.00 g/mol | [2][3] |
| CAS Number | 261904-39-6 | [1][2][3] |
| Appearance | White solid | [1][2] |
| Specific Rotation [α]D | +11.5 ± 1.5° (c = 2.6 in methanol) | Inferred from[4] |
Note: The specific rotation for the (2R)-enantiomer is inferred to be equal in magnitude and opposite in sign to its (2S)-enantiomer.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid
A common method for the synthesis of the racemic compound is the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid.
-
Bromination: Cool the solution to 0-5°C and slowly add bromine (Br₂) over a period of 4-6 hours while maintaining the temperature.
-
Hydrolysis: After the addition is complete, allow the reaction to proceed to completion. Subsequently, hydrolyze the reaction mixture to obtain the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid.[5]
Chiral Resolution of Enantiomers
The separation of the (2R) and (2S) enantiomers is achieved through the formation of diastereomeric salts using a chiral resolving agent, such as a chiral amine. To obtain the (2R)-enantiomer, a chiral amine like (R)-α-methylbenzylamine can be used.
Experimental Protocol:
-
Diastereomeric Salt Formation: Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in a suitable solvent, such as methyl tert-butyl ether (MTBE). Add an equimolar amount of a chiral amine (e.g., (R)-α-methylbenzylamine) to the solution. The (2R)-acid will preferentially form a less soluble diastereomeric salt with the (R)-amine.
-
Isolation: The less soluble diastereomeric salt will precipitate out of the solution. Isolate the crystals by filtration.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to break the salt and regenerate the enantiomerically enriched this compound.
-
Purification: Further purify the product by recrystallization to achieve high enantiomeric purity.
Caption: Synthesis and Resolution Workflow.
Determination of Enantiomeric Purity
The enantiomeric excess (e.e.) of this compound is a critical quality attribute and can be determined using several analytical techniques.
Polarimetry
A straightforward method to assess enantiomeric purity is by measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer.
Experimental Protocol:
-
Prepare a solution of the sample with a known concentration in a suitable solvent (e.g., methanol).
-
Measure the observed optical rotation using a polarimeter.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([α]observed / [α]max) * 100 where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a more accurate and widely used method for determining the enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral column, such as one with a cellulose or amylose-based CSP.
-
Mobile Phase: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid may be necessary to improve peak shape.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers using a suitable detector (e.g., UV).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Role in Drug Development: Targeting the Androgen Receptor Signaling Pathway
This compound is a key chiral intermediate in the synthesis of non-steroidal anti-androgens, such as Bicalutamide.[5] Bicalutamide is used in the treatment of prostate cancer, which is often dependent on androgen hormones for growth.
Mechanism of Action:
Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[1][6][7] In normal physiology, androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm of prostate cells. This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote cell growth and proliferation.
Bicalutamide, synthesized using the chiral backbone of this compound, competes with androgens for the same binding site on the AR.[1][8] However, the binding of Bicalutamide does not activate the receptor. Instead, it prevents the receptor from undergoing the necessary conformational changes for nuclear translocation and subsequent gene transcription.[1][8] This effectively blocks the downstream signaling cascade that leads to prostate cancer cell growth.
Caption: Androgen Receptor Signaling Pathway.
Conclusion
The chiral integrity of this compound is fundamental to its application as a high-value intermediate in the pharmaceutical industry. A thorough understanding of its chiroptical properties, coupled with robust methods for its stereoselective synthesis and analysis, is essential for the development of effective and safe enantiopure drugs. Its role as a precursor to potent androgen receptor antagonists underscores the critical importance of chirality in modern drug design and development.
References
- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 2. obires.com [obires.com]
- 3. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98 106089-20-7 [sigmaaldrich.com]
- 5. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid|CAS 106089-20-7 [benchchem.com]
- 6. Bicalutamide: Mechanism of Action, Metabolism, and Safety_Chemicalbook [chemicalbook.com]
- 7. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, a valuable chiral building block in medicinal chemistry and organic synthesis. The synthetic route commences with the Sharpless Asymmetric Dihydroxylation of methacrylic acid, followed by a regioselective bromination of the resulting diol, and concludes with the hydrolysis of the ester intermediate. This method is designed to yield the target compound with high enantiopurity. All experimental procedures, including reagent quantities, reaction conditions, and purification methods, are described in detail. Quantitative data is summarized in tabular format for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a chiral molecule of significant interest in the pharmaceutical industry. Its stereochemically defined structure, featuring a quaternary chiral center with hydroxyl, carboxyl, and bromomethyl functionalities, makes it a versatile precursor for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. One notable application is as an intermediate in the production of nonsteroidal antiandrogens for the treatment of prostate cancer.[1] The efficient and stereocontrolled synthesis of this compound is therefore of critical importance. The following protocol outlines a reliable method for its preparation from readily available methacrylic acid.
Overall Synthetic Scheme
The synthesis is a three-step process:
-
Sharpless Asymmetric Dihydroxylation: Methacrylic acid is first converted to its methyl ester, methyl methacrylate, which then undergoes an asymmetric dihydroxylation using AD-mix-α to stereoselectively introduce two hydroxyl groups, yielding methyl (2R)-2,3-dihydroxy-2-methylpropanoate.
-
Regioselective Bromination: The primary hydroxyl group of the diol intermediate is selectively replaced by a bromine atom using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).
-
Hydrolysis: The methyl ester of the bromo-hydroxy intermediate is hydrolyzed under basic conditions to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Steps and Expected Outcomes
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Enantiomeric Excess (%) |
| 1 | Sharpless Asymmetric Dihydroxylation | Methyl methacrylate | AD-mix-α, methanesulfonamide | Methyl (2R)-2,3-dihydroxy-2-methylpropanoate | 85 - 95 | > 95 |
| 2 | Regioselective Bromination | Methyl (2R)-2,3-dihydroxy-2-methylpropanoate | N-bromosuccinimide, triphenylphosphine | Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | 70 - 85 | > 95 |
| 3 | Hydrolysis | Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | Lithium hydroxide, THF/water | This compound | > 90 | > 95 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Methyl methacrylate | C₅H₈O₂ | 100.12 | Colorless liquid | -48 |
| Methyl (2R)-2,3-dihydroxy-2-methylpropanoate | C₅H₁₀O₄ | 134.13 | Colorless oil | N/A |
| Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | C₅H₉BrO₃ | 197.03 | Colorless to pale yellow oil | N/A |
| This compound | C₄H₇BrO₃ | 183.00 | White solid | 113-114 |
Experimental Protocols
Step 1: Sharpless Asymmetric Dihydroxylation of Methyl Methacrylate
Materials:
-
Methyl methacrylate
-
AD-mix-α
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
To this solvent mixture, add AD-mix-α (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent based on the olefin). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl methacrylate (1 equivalent) to the cooled reaction mixture with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl (2R)-2,3-dihydroxy-2-methylpropanoate as a colorless oil.
Step 2: Regioselective Bromination of Methyl (2R)-2,3-dihydroxy-2-methylpropanoate
Materials:
-
Methyl (2R)-2,3-dihydroxy-2-methylpropanoate
-
N-bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl (2R)-2,3-dihydroxy-2-methylpropanoate (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate as a colorless to pale yellow oil.
Step 3: Hydrolysis of Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate
Materials:
-
Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate (1 equivalent) in a mixture of THF and water (3:1, v/v).
-
Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-bromosuccinimide is a corrosive and lachrymatory agent. Handle with care.
-
Strong acids and bases should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Asymmetric Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring a quaternary stereocenter with hydroxyl, carboxyl, and bromomethyl functionalities, makes it a versatile precursor for the synthesis of complex, enantiomerically pure molecules. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on an enantioselective bromination approach.
Applications
The enantiopure form of 3-bromo-2-hydroxy-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The (2S)-enantiomer, for instance, is utilized in the production of nonsteroidal antiandrogens for the treatment of prostate cancer.[1] The (2R)-enantiomer serves as a crucial component for the synthesis of other chiral molecules where the specific stereochemistry is essential for biological activity. The presence of multiple functional groups allows for a variety of chemical transformations, including nucleophilic substitution of the bromine atom, esterification of the carboxylic acid, and reactions involving the hydroxyl group.
Data Presentation
A summary of the key quantitative data for both enantiomers of 3-bromo-2-hydroxy-2-methylpropanoic acid is presented in the table below for easy comparison.
| Property | This compound | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid |
| Molecular Formula | C₄H₇BrO₃ | C₄H₇BrO₃ |
| Molecular Weight | 183.00 g/mol [2] | 183.00 g/mol |
| CAS Number | 261904-39-6[2] | 106089-20-7 |
| Appearance | White solid[3] | Powder |
| Melting Point | 109-113°C | 113-114°C |
| Specific Rotation ([α]D) | ~ +11.5° (c = 2.6 in methanol) (predicted) | -11.5 ± 1.5° (c = 2.6 in methanol)[4] |
| Enantiomeric Excess (ee) | 85-92% (achievable via asymmetric bromination) | 85-92% (achievable via asymmetric bromination)[1] |
Experimental Protocols
The most common and effective method for the asymmetric synthesis of this compound is the enantioselective bromination of 2-hydroxy-2-methylpropanoic acid. This method utilizes a chiral Lewis acid catalyst to direct the bromination to achieve the desired stereochemistry. The following protocol is based on the successful synthesis of the (2S)-enantiomer using (R)-BINOL, with the logical adaptation of using (S)-BINOL to obtain the (2R)-enantiomer.
Protocol 1: Asymmetric Bromination using a Chiral Lewis Acid Catalyst
This protocol describes the synthesis of this compound via enantioselective bromination of 2-hydroxy-2-methylpropanoic acid using a catalyst formed in situ from Zinc Acetate and (S)-BINOL.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Zinc Acetate (Zn(OAc)₂)
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Chromatography column (optional)
Procedure:
-
Catalyst Preparation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Zinc Acetate (0.1 eq) and (S)-BINOL (0.1 eq) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral Lewis acid complex.
-
-
Reaction Setup:
-
To the catalyst solution, add 2-hydroxy-2-methylpropanoic acid (1.0 eq).
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
-
Bromination:
-
In a separate dropping funnel, prepare a solution of Bromine (1.1 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 4-6 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
-
Expected Outcome:
This protocol is expected to yield this compound with an enantiomeric excess of 85-92%. The yield will vary depending on the scale and purification method.
Mandatory Visualizations
Experimental Workflow for Asymmetric Bromination
Caption: Experimental workflow for the asymmetric synthesis.
Logical Relationship of Chiral Catalyst to Product Stereochemistry
Caption: Relationship between chiral catalyst and product.
References
The Versatile Chiral Building Block: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid in Organic Synthesis
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, prized for its stereodefined center and versatile functional groups. This trifunctional molecule, featuring a carboxylic acid, a tertiary alcohol, and a primary bromide, serves as a crucial starting material for the enantioselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility is highlighted in the synthesis of non-steroidal antiandrogens, such as Bicalutamide (ICI 176,334), a key therapeutic for prostate cancer.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₃ | [1] |
| Molecular Weight | 183.00 g/mol | [1] |
| CAS Number | 261904-39-6 | [1] |
| Appearance | White solid | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C--INVALID-LINK--(C(=O)O)O | [1] |
| InChIKey | HBJAYXGUOOININ-BYPYZUCNSA-N | [1] |
Applications in Organic Synthesis
The primary application of this compound lies in its role as a chiral precursor for the synthesis of enantiomerically pure compounds. The presence of multiple reactive sites allows for a variety of chemical transformations.
Synthesis of (R)-Bicalutamide
A significant application is in the synthesis of the non-steroidal antiandrogen (R)-Bicalutamide. This therapeutic agent functions by competitively inhibiting the binding of androgens to the androgen receptor, a key signaling pathway in the progression of prostate cancer.[3] The (R)-enantiomer is known to be the biologically active form of Bicalutamide.
The general synthetic workflow for the production of (R)-Bicalutamide from this compound is outlined below.
Caption: Synthetic workflow for (R)-Bicalutamide.
Experimental Protocols
Detailed methodologies for the synthesis of the chiral building block and its subsequent use are provided below.
Protocol 1: Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid
This protocol describes the initial synthesis of the racemic mixture, which is a precursor for the chiral resolution.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Bromine (Br₂)
-
Acetic acid
-
Deionized water
Procedure:
-
In a fume hood, dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution over a period of 4-6 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into cold deionized water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid.
| Parameter | Condition |
| Reactants | 2-Hydroxy-2-methylpropanoic acid, Bromine |
| Solvent | Acetic acid |
| Temperature | 0-5 °C |
| Reaction Time | 4-6 hours (addition), then overnight |
Protocol 2: Chiral Resolution of this compound
This protocol outlines the separation of the (2R)-enantiomer from the racemic mixture via diastereomeric salt formation using a chiral resolving agent.
Materials:
-
Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
-
(R)-(+)-α-Methylbenzylamine
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in MTBE at 40-50 °C.
-
Slowly add a stoichiometric amount of (R)-(+)-α-methylbenzylamine to the solution.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((2R)-acid with (R)-amine).
-
Isolate the precipitated salt by filtration and wash with cold MTBE.
-
To liberate the free acid, suspend the diastereomeric salt in a biphasic mixture of MTBE and water and acidify with concentrated HCl with vigorous stirring.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched this compound.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.
Caption: Chiral resolution workflow.
Protocol 3: Synthesis of (R)-Bicalutamide from this compound
This protocol details the key steps in the synthesis of (R)-Bicalutamide.
Part A: Esterification
-
To a solution of this compound in ethanol, add a catalytic amount of p-toluenesulfonic acid.[3]
-
Heat the mixture to reflux and stir overnight.[3]
-
Remove ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to obtain (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate.[3]
Part B: Thioether Formation and Oxidation
-
React the bromoester with 4-fluorothiophenol in the presence of a base to form the corresponding thioether.
-
Dissolve the resulting (R)-ethyl 3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanoate in ethanol.
-
Add sodium tungstate to the solution, followed by the slow addition of 30% hydrogen peroxide.[3]
-
Stir the mixture overnight at room temperature to effect the oxidation to the sulfone.[3]
Part C: Amidation
-
Hydrolyze the ethyl ester of the sulfone using a base like sodium hydroxide.
-
Activate the resulting carboxylic acid (e.g., by conversion to the acid chloride with thionyl chloride or oxalyl chloride).
-
React the activated acid with 4-cyano-3-(trifluoromethyl)aniline in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the final amide, (R)-Bicalutamide.
Mechanism of Action: Androgen Receptor Signaling
(R)-Bicalutamide, synthesized from the title building block, exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR). In normal physiology and in hormone-sensitive prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in cell growth and proliferation. (R)-Bicalutamide binds to the same ligand-binding domain of the AR, preventing the binding of natural androgens and thereby inhibiting the downstream signaling cascade that promotes tumor growth.[3]
Caption: Androgen receptor signaling pathway.
References
Application Notes and Protocols for the Derivatization of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its trifunctional nature, possessing a carboxylic acid, a tertiary alcohol, and a primary bromide, allows for a variety of chemical modifications. This document provides detailed application notes and experimental protocols for the derivatization of this compound at its key functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom. The protocols described herein cover esterification, protection of the hydroxyl group, and nucleophilic substitution of the bromide, providing a robust guide for the synthesis of advanced intermediates for further chemical transformations.
Introduction
The strategic modification of this compound is essential for its incorporation into more complex molecular architectures. The selective derivatization of its functional groups enables chemists to control the reactivity and stereochemistry of subsequent reactions. This guide outlines reliable methods for:
-
Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to its methyl ester to protect this functionality or to modify its reactivity.
-
Protection of the Tertiary Hydroxyl Group: Introduction of a tert-butyldimethylsilyl (TBDMS) or a benzyl protecting group to prevent undesired side reactions of the hydroxyl group.
-
Nucleophilic Substitution of the Bromine Atom: Displacement of the bromide with an azide nucleophile, a versatile precursor for the introduction of an amine functionality.
-
Hydrolysis of the Bromine Atom: Conversion of the bromo group to a hydroxyl group to yield a diol product.
These derivatizations provide access to a diverse range of intermediates, expanding the synthetic utility of this chiral starting material.
Derivatization Strategies and Experimental Protocols
The following sections provide detailed experimental protocols for the derivatization of this compound. The choice of a specific derivatization will depend on the overall synthetic strategy.
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid is a common first step in the synthetic manipulation of this compound. The resulting ester is less polar and often easier to handle and purify than the free acid. The Fischer-Speier esterification, using a catalytic amount of strong acid in an excess of the corresponding alcohol, is a straightforward and effective method.
Protocol 1: Synthesis of Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Protection of the Tertiary Hydroxyl Group
Protection of the tertiary hydroxyl group is crucial to prevent its interference in subsequent reactions, such as those involving strong bases or nucleophiles. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group that can be introduced under mild conditions.
Protocol 2: Synthesis of (2R)-3-Bromo-2-(tert-butyldimethylsilyloxy)-2-methylpropanoic acid
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per gram of starting material).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Protocol 3: Benzylation of the Hydroxyl Group via Williamson Ether Synthesis
The benzyl group is another common protecting group for alcohols, offering stability under a wide range of conditions and can be removed by hydrogenolysis.
-
Materials:
-
This compound methyl ester (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Nucleophilic Substitution of the Bromine Atom
The bromine atom in the derivatized this compound can be displaced by a variety of nucleophiles. The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in click chemistry.
Protocol 4: Synthesis of Methyl (2R)-3-azido-2-hydroxy-2-methylpropanoate
-
Materials:
-
Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 50-60 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Hydrolysis of the Bromine Atom
The bromo group can be hydrolyzed to a hydroxyl group, yielding a diol, which can be a valuable intermediate for the synthesis of various natural products and pharmaceuticals.
Protocol 5: Synthesis of (2R)-2,3-dihydroxy-2-methylpropanoic acid
-
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (to acidify)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous sodium hydroxide solution (2.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude diol acid.
-
The product can be further purified by recrystallization or chromatography.
-
Data Presentation
The following tables summarize the expected outcomes and key analytical data for the described derivatization reactions.
Table 1: Summary of Derivatization Reactions and Expected Yields
| Protocol | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | C₅H₉BrO₃ | 197.03 | 85-95 |
| 2 | (2R)-3-Bromo-2-(tert-butyldimethylsilyloxy)-2-methylpropanoic acid | C₁₀H₂₁BrO₃Si | 297.26 | 80-90 |
| 3 | Methyl (2R)-2-(benzyloxy)-3-bromo-2-methylpropanoate | C₁₂H₁₅BrO₃ | 287.15 | 75-85 |
| 4 | Methyl (2R)-3-azido-2-hydroxy-2-methylpropanoate | C₅H₉N₃O₃ | 159.14 | 80-90 |
| 5 | (2R)-2,3-dihydroxy-2-methylpropanoic acid | C₄H₈O₄ | 120.10 | 70-85 |
Table 2: Key Spectroscopic Data for Derivatives
| Derivative Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl (2R)-3-bromo-2-hydroxy-2-methylpropanoate | ~3.80 (s, 3H, OCH₃), ~3.60 (d, 1H, CH₂Br), ~3.45 (d, 1H, CH₂Br), ~1.45 (s, 3H, CH₃) | ~175 (C=O), ~75 (C-OH), ~53 (OCH₃), ~40 (CH₂Br), ~25 (CH₃) | ~3450 (br, OH), ~1740 (C=O, ester) |
| (2R)-3-Bromo-2-(tert-butyldimethylsilyloxy)-2-methylpropanoic acid | ~3.65 (d, 1H, CH₂Br), ~3.50 (d, 1H, CH₂Br), ~1.40 (s, 3H, CH₃), ~0.90 (s, 9H, t-Bu), ~0.15 (s, 6H, SiMe₂) | ~178 (C=O), ~78 (C-OSi), ~42 (CH₂Br), ~26 (t-Bu C), ~24 (CH₃), ~-2 (SiMe₂) | ~2950 (br, OH, acid), ~1720 (C=O, acid) |
| Methyl (2R)-2-(benzyloxy)-3-bromo-2-methylpropanoate | ~7.30 (m, 5H, Ar-H), ~4.60 (s, 2H, OCH₂Ph), ~3.75 (s, 3H, OCH₃), ~3.65 (d, 1H, CH₂Br), ~3.50 (d, 1H, CH₂Br), ~1.50 (s, 3H, CH₃) | ~174 (C=O), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~80 (C-OBn), ~70 (OCH₂Ph), ~52 (OCH₃), ~40 (CH₂Br), ~22 (CH₃) | ~1745 (C=O, ester) |
| Methyl (2R)-3-azido-2-hydroxy-2-methylpropanoate | ~3.80 (s, 3H, OCH₃), ~3.50 (d, 1H, CH₂N₃), ~3.35 (d, 1H, CH₂N₃), ~1.40 (s, 3H, CH₃) | ~175 (C=O), ~75 (C-OH), ~55 (CH₂N₃), ~53 (OCH₃), ~25 (CH₃) | ~3450 (br, OH), ~2100 (N₃), ~1740 (C=O, ester) |
| (2R)-2,3-dihydroxy-2-methylpropanoic acid | ~3.70 (d, 1H, CH₂OH), ~3.55 (d, 1H, CH₂OH), ~1.35 (s, 3H, CH₃) | ~178 (C=O), ~78 (C-OH), ~68 (CH₂OH), ~22 (CH₃) | ~3400 (br, OH), ~1725 (C=O, acid) |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Visualization of Derivatization Pathways
The following diagrams illustrate the derivatization workflows described in this document.
Caption: Derivatization pathways of this compound.
Caption: Logical relationships in the derivatization for further reactions.
Conclusion
The protocols detailed in these application notes provide a comprehensive toolkit for the derivatization of this compound. By following these procedures, researchers can efficiently and selectively modify the key functional groups of this versatile chiral building block, thereby enabling its use in a wide array of complex organic syntheses. The provided data tables and workflow diagrams serve as a quick reference for planning and executing these important chemical transformations. Careful execution of these protocols will facilitate the generation of novel and valuable intermediates for the advancement of chemical and pharmaceutical research.
Application Notes and Protocols for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. This chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, most notably the non-steroidal antiandrogen, (R)-Bicalutamide, used in the treatment of prostate cancer. The therapeutic activity of Bicalutamide resides almost exclusively in its (R)-enantiomer, making the enantioselective synthesis of this intermediate a critical process.
Chemical and Physical Properties
This compound is a halogenated hydroxy acid with a defined stereochemistry.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₃ | [2] |
| Molecular Weight | 183.00 g/mol | [2] |
| Appearance | White solid | |
| IUPAC Name | This compound | [2] |
| CAS Number | 261904-39-6 | [2] |
Synthesis of this compound
The enantiomerically pure this compound is typically prepared by the resolution of the racemic mixture. This is often achieved through diastereomeric salt formation with a chiral amine.
Protocol 1: Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
This protocol describes the synthesis of the racemic mixture, which can then be used for chiral resolution.
Reaction: Electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.
Procedure:
-
React 2-hydroxy-2-methylpropanoic acid with bromine (Br₂) in acetic acid.
-
Maintain the reaction temperature between 0-5°C for 4-6 hours.
-
Following the reaction, hydrolyze the mixture to yield the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid.[1]
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general procedure for the resolution of the racemic acid.
Principle: The racemic acid is reacted with a chiral amine to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The less-soluble salt is isolated, and the chiral acid is then liberated.
Procedure:
-
Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in a suitable solvent.
-
Add an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine).
-
Allow the diastereomeric salts to form and crystallize. The less-soluble salt will precipitate out of the solution.
-
Isolate the crystalline salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to regenerate the enantiomerically pure this compound.[3]
Reactions of this compound
This compound serves as a versatile chiral precursor for various chemical transformations. Key reactions include esterification and nucleophilic substitution.
Protocol 3: Esterification of this compound
This protocol details the esterification of the carboxylic acid group, a common step in the synthesis of (R)-Bicalutamide precursors.
Reaction: Acid-catalyzed esterification with ethanol.
Procedure:
-
To a solution of this compound (25.6 g, 0.14 mol) in 200 mL of ethanol, add p-toluenesulfonic acid (2.5 g).[4]
-
Heat the reaction mixture to reflux and stir overnight.[4]
-
Remove the ethanol by distillation under reduced pressure.[4]
-
Add 100 mL of water to the residue and extract with ethyl acetate.[4]
-
Wash the organic layer with a saturated sodium bicarbonate solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate as an oil.[4]
Protocol 4: Nucleophilic Substitution with a Thiolate
This protocol describes the substitution of the bromine atom with a thiolate, a key step in forming the thioether precursor to (R)-Bicalutamide.
Principle: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[5][6] They can readily displace leaving groups such as bromide in an Sₙ2 reaction.
Procedure:
-
Generate the thiolate by reacting the corresponding thiol (e.g., 4-fluorothiophenol) with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., THF or acetone).
-
Add the (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate to the thiolate solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.
-
Purify the product by column chromatography.
Application in the Synthesis of (R)-Bicalutamide
The primary application of this compound is in the chiral pool synthesis of (R)-Bicalutamide. The following workflow illustrates the key transformations.
Caption: Synthetic workflow from racemic acid to (R)-Bicalutamide precursor.
Summary of Quantitative Data
The following table summarizes the quantitative data for the esterification protocol.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 183.00 | 25.6 g | 0.14 |
| Ethanol | 46.07 | 200 mL | - |
| p-Toluenesulfonic acid | 172.20 | 2.5 g | 0.0145 |
| Product | |||
| (R)-ethyl 3-bromo-2-hydroxy-2-methylpropanoate | 211.05 | Oil | - |
Note: The yield for this reaction is not explicitly stated in the provided source but is expected to be high under these standard esterification conditions.
Logical Relationship of Key Reactions
The following diagram illustrates the logical flow of the key chemical transformations involving this compound.
Caption: Logical flow of synthesis and reactions.
References
- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid|CAS 106089-20-7 [benchchem.com]
- 2. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
Application Note: Quantification of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid using Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral building block of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. Due to the stereospecific nature of many biological interactions, it is crucial to quantify the specific enantiomers of chiral compounds accurately. This application note provides a detailed protocol for the quantitative analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, providing high sensitivity and resolution for the separation of the (2R) and (2S) enantiomers.
Method Selection and Principles
The primary challenge in quantifying a specific enantiomer is distinguishing it from its mirror image. This is typically achieved in one of three ways in HPLC:
-
Chiral Stationary Phase (CSP): The most common and direct method, where the enantiomers are separated based on their differential interactions with a chiral selector immobilized on the stationary phase.[1]
-
Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[1]
-
Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[1][2]
For this application, a direct method using a Chiral Stationary Phase is selected due to its robustness, reproducibility, and the commercial availability of a wide range of CSPs suitable for acidic compounds. Polysaccharide-based CSPs, in particular, are well-known for their broad enantiorecognition capabilities.[2]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described chiral HPLC method. These values are representative and may vary based on the specific instrumentation and laboratory conditions. The method demonstrates excellent sensitivity, linearity, and accuracy for the quantification of this compound.
| Parameter | (2R)-Enantiomer | (2S)-Enantiomer |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 1.5 µg/mL |
| Linearity Range | 1.5 - 200 µg/mL | 1.5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.2% - 101.5% |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Note: Data is based on typical performance for chiral separations of small acidic molecules and should be verified through in-house validation.
Experimental Protocol: Chiral HPLC-UV
This protocol details the step-by-step procedure for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid reference standard (or racemic mixture)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic acid (TFA), analytical grade
-
Methanol, HPLC grade (for sample preparation)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Column: Chiralpak® IC (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes (adjust as needed based on retention times)
Preparation of Solutions
3.1. Mobile Phase Preparation
-
Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or helium sparging.
3.2. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. This is the Stock Solution.
3.3. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the Stock Solution with the mobile phase.
-
A suggested concentration range is: 1.5, 5, 10, 25, 50, 100, and 200 µg/mL.
3.4. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of Methanol to achieve an estimated concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[3]
System Suitability and Analysis
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Inject a standard solution (e.g., 50 µg/mL of the racemic mixture) five times. The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is > 2.0 and the relative standard deviation (%RSD) for peak area and retention time is < 2.0%.
-
Calibration Curve: Inject each calibration standard in duplicate. Plot the peak area of the (2R)-enantiomer against its concentration to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
References
Application Notes and Protocols: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in synthetic organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the presence of three distinct functional groups—a carboxylic acid, a tertiary alcohol, and a primary bromide—makes it a versatile precursor for the enantioselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The strategic manipulation of these functional groups allows for the introduction of chirality and the construction of intricate molecular architectures essential for biological activity. These notes provide an overview of its applications, key reactions, and a detailed protocol for its use in synthesizing a representative pharmaceutical intermediate.
Physicochemical Properties and Specifications
This compound is typically supplied as a white solid with high purity, ensuring its reliability in sensitive synthetic processes.[2]
| Property | Value | Reference |
| CAS Number | 261904-39-6 | [2][3] |
| Molecular Formula | C₄H₇BrO₃ | [2][3] |
| Molecular Weight | 183.00 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Purity | >99% | [2] |
| IUPAC Name | This compound | [3] |
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a chiral synthon. The defined stereocenter at the C2 position is crucial for developing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.
Key Applications Include:
-
Synthesis of Chiral APIs: It serves as a starting material for APIs where a quaternary stereocenter containing a hydroxyl group is required.
-
Nonsteroidal Antiandrogens: The enantiomer, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is a known intermediate in the synthesis of nonsteroidal antiandrogens like Bicalutamide (ICI 176334), used in prostate cancer treatment.[1] The (2R) enantiomer described here would be instrumental in accessing the corresponding (R)-configured analogues for structure-activity relationship (SAR) studies or as part of a different synthetic strategy.
-
Introduction of Versatile Functional Groups: The bromo, hydroxyl, and carboxylic acid moieties can be selectively modified, making it a versatile intermediate for building complex molecular scaffolds.[1]
Key Chemical Transformations
The utility of this compound stems from the differential reactivity of its functional groups. This allows for a variety of chemical transformations to be performed selectively.
Caption: Key reaction pathways for this compound.
Experimental Protocol: Synthesis of a Chiral Phenoxy-Substituted Intermediate
This protocol describes a representative synthesis of (2R)-2-hydroxy-2-methyl-3-phenoxypropanoic acid, a common structural motif in various pharmaceutical candidates, via nucleophilic substitution of the bromide.
4.1 Materials and Reagents
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
4.2 Equipment
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3 Procedure
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting acid.
-
Reaction: Stir the mixture at 80°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with 1M HCl to remove excess phenol, followed by a wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (2R)-2-hydroxy-2-methyl-3-phenoxypropanoic acid.
4.4 Workflow Diagram
Caption: Workflow for the synthesis of a chiral phenoxy-substituted intermediate.
Quantitative Data Summary
The efficiency of syntheses involving chiral bromo-hydroxy acids is critical for industrial applications. While specific data for the (2R) enantiomer is proprietary or varies by application, related preparations provide expected benchmarks.
| Parameter | Typical Value | Notes |
| Enantiomeric Excess (ee) of Starting Material | >99% | The high purity of the starting material is crucial for the final product's stereochemical integrity. |
| Reaction Yield (for Nucleophilic Substitution) | 75-90% | Yield is dependent on the nucleophile, reaction conditions, and purification method. |
| Enantiomeric Purity of Product | >99% | The reaction conditions described in the protocol are designed to avoid racemization of the chiral center. |
| Chemical Purity (Post-Purification) | >98% | Achievable via standard purification techniques like chromatography or recrystallization. |
Note: Data is representative and may vary based on specific experimental conditions and substrates.
Safety and Handling
This compound is classified as a skin and eye irritant.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for complete safety information before use.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for the purification of this compound to achieve high enantiomeric purity are Preparative High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization. The choice of method depends on the scale of purification, required purity, and available resources.
Q2: How can I determine the enantiomeric excess (ee) of my purified sample?
A2: The enantiomeric excess of this compound is typically determined using chiral HPLC. This technique separates the two enantiomers, and the ratio of their peak areas allows for the calculation of the ee.
Q3: My compound is highly polar. What challenges can I expect during purification?
A3: The polarity of this compound can present challenges in traditional normal-phase chromatography. In reversed-phase HPLC, it may elute very early with the solvent front, leading to poor separation. Method development will be crucial to achieve good retention and resolution. For crystallization, the high polarity may influence solvent selection, favoring more polar solvents.
Q4: Are there any stability concerns with this compound during purification?
A4: While generally stable, prolonged exposure to high temperatures or strong bases should be avoided to prevent potential degradation or racemization. The bromo-substituent may also be susceptible to nucleophilic substitution under certain conditions.
Troubleshooting Guides
Preparative Chiral HPLC Purification
This guide addresses common issues encountered during the preparative chiral HPLC purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Inadequate method development. | - CSP Selection: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for chiral acids.[1]- Mobile Phase Optimization: Adjust the mobile phase composition. For normal phase, vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol). For reversed-phase, adjust the aqueous/organic ratio and the pH. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape for carboxylic acids.[1]- Temperature: Optimize the column temperature. Lower temperatures often improve chiral resolution. |
| Peak tailing or broadening | - Column overload.- Secondary interactions with the stationary phase.- Column degradation. | - Reduce Loading: Decrease the amount of sample injected onto the column.- Mobile Phase Modifier: Add a competitor for active sites on the stationary phase. For acidic compounds, a small amount of a stronger acid can sometimes improve peak shape.- Column Wash: Flush the column with a strong, compatible solvent to remove any strongly adsorbed impurities. |
| Low recovery of the purified compound | - Adsorption of the compound onto the column.- Decomposition on the column.- Inefficient fraction collection. | - Check for Adsorption: Use a different column or modify the mobile phase to reduce interactions.- Assess Stability: Analyze the collected fractions for degradation products.- Optimize Fraction Collection: Ensure the collection window is set appropriately to capture the entire peak of the desired enantiomer. |
Diastereomeric Salt Crystallization
This guide provides troubleshooting for the purification of this compound via diastereomeric salt crystallization.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solution is not supersaturated.- Inappropriate solvent.- Insufficient time for nucleation. | - Increase Concentration: Concentrate the solution by evaporating some of the solvent.- Solvent Screen: Experiment with different solvents or solvent mixtures to find a system where the diastereomeric salt has low solubility.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[2] |
| Low enantiomeric excess (ee) of the crystallized product | - Co-crystallization of both diastereomers.- Incomplete separation of the diastereomeric salts.- Racemization during salt formation or cleavage. | - Optimize Crystallization Conditions: Adjust the cooling rate, temperature, and solvent system to maximize the solubility difference between the diastereomers.[2] - Recrystallization: Perform one or more recrystallization steps to improve the purity of the diastereomeric salt.- Mild Conditions: Use mild acidic and basic conditions for the formation and cleavage of the diastereomeric salt to minimize the risk of racemization. |
| Low yield of the desired enantiomer | - High solubility of the desired diastereomeric salt.- Loss of material during filtration and washing. | - Solvent Selection: Choose a solvent in which the desired diastereomeric salt is significantly less soluble than the other.[2] - Minimize Washing: Wash the crystals with a minimal amount of cold solvent to reduce dissolution. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound, the following table provides a general comparison of the expected outcomes for the two primary purification techniques.
| Parameter | Preparative Chiral HPLC | Diastereomeric Salt Crystallization |
| Typical Purity (ee) | >99% | 90-99% (may require multiple recrystallizations) |
| Typical Yield | 80-95% | 40-60% per crystallization step (theoretical max is 50% for the desired enantiomer from a racemate) |
| Scalability | Good for small to medium scale (mg to g) | Excellent for medium to large scale (g to kg) |
| Method Development Time | Moderate to High | High (requires screening of resolving agents and solvents) |
Experimental Protocols
Preparative Chiral HPLC Method Development
Objective: To develop a preparative chiral HPLC method for the purification of this compound.
Materials:
-
Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC grade solvents (e.g., hexane, isopropanol, acetonitrile, water)
-
Acidic modifier (e.g., trifluoroacetic acid - TFA)
-
HPLC system with a UV detector and fraction collector
Methodology:
-
Analytical Method Development:
-
Start with a polysaccharide-based chiral column.
-
Screen different mobile phases. A common starting point for normal phase is a mixture of hexane and isopropanol. For reversed-phase, a mixture of acetonitrile and water with 0.1% TFA is a good starting point.
-
Optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.
-
Vary the column temperature to see its effect on resolution.
-
-
Scale-Up to Preparative HPLC:
-
Once a suitable analytical method is established, scale up to a preparative column with the same stationary phase.
-
Increase the injection volume and sample concentration to maximize throughput while maintaining adequate separation.
-
Set the fraction collector to collect the peak corresponding to the (2R)-enantiomer.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Diastereomeric Salt Crystallization Protocol
Objective: To purify this compound by forming diastereomeric salts with a chiral amine.
Materials:
-
Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or another suitable chiral amine)
-
Various organic solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Methodology:
-
Salt Formation:
-
Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent. Stir the mixture to allow the diastereomeric salts to form.
-
-
Crystallization:
-
Screen different solvents to find one in which one of the diastereomeric salts is significantly less soluble than the other.
-
Heat the solution to dissolve the salts and then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the crystals by filtration.
-
-
Recrystallization (if necessary):
-
To improve the enantiomeric purity, recrystallize the obtained diastereomeric salt from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with HCl to protonate the carboxylic acid and liberate the free enantiomer.
-
Extract the this compound with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the final product by chiral HPLC.
-
Visualizations
References
Optimizing reaction conditions for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low yield of the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid after bromination.
-
Potential Cause 1: Incomplete Bromination. The reaction may not have gone to completion.
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Solution: Ensure the molar ratio of bromine to the starting material, 2-hydroxy-2-methylpropanoic acid, is appropriate. An excess of bromine may be necessary. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
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Potential Cause 2: Unfavorable Reaction Temperature. The temperature may be too low, slowing down the reaction rate, or too high, leading to side reactions.
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Solution: The electrophilic bromination is typically carried out at low temperatures, around 0–5°C, to control the reaction's selectivity and minimize byproducts.[1] Carefully control and monitor the temperature throughout the addition of bromine and the subsequent reaction time.
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Potential Cause 3: Inefficient Quenching or Work-up. Product may be lost during the work-up procedure.
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Solution: Ensure the quenching of excess bromine is done carefully, for example, with a solution of sodium thiosulfate. During extraction, use an appropriate solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer.
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Issue 2: Poor diastereomeric excess (d.e.) after diastereomeric salt formation with a chiral resolving agent.
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Potential Cause 1: Suboptimal Chiral Resolving Agent or Stoichiometry. The chosen chiral amine may not be effective, or the molar ratio may be incorrect.
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Solution: (S)-α-methylbenzylamine is a commonly used resolving agent for this type of resolution.[1] Experiment with the stoichiometry of the chiral amine. Often, using a sub-stoichiometric amount of the resolving agent can lead to a higher diastereomeric excess in the crystallized salt.
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Potential Cause 2: Inappropriate Crystallization Solvent. The solvent system is crucial for the differential solubility of the diastereomeric salts.
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Solution: Methyl tert-butyl ether (MTBE) has been reported as an effective solvent for the crystallization of the diastereomeric salt of 3-bromo-2-hydroxy-2-methylpropanoic acid.[1] If the d.e. is low, consider screening other solvents or solvent mixtures with varying polarities.
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Potential Cause 3: Uncontrolled Crystallization Temperature. The temperature profile of the crystallization process significantly impacts the purity of the obtained diastereomeric salt.
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Solution: A controlled cooling process is essential. A typical procedure involves heating the solution to dissolve the salts (e.g., 40–50°C) followed by slow cooling to allow for selective crystallization of the less soluble diastereomer.[1] Experiment with different cooling rates and final crystallization temperatures.
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Issue 3: Difficulty in isolating the pure (2R)-enantiomer after liberation from the diastereomeric salt.
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Potential Cause 1: Incomplete Acidification. The diastereomeric salt may not be fully protonated back to the free acid.
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Solution: Use a strong acid, such as concentrated HCl, to treat the diastereomeric salt.[1] Ensure the pH of the aqueous phase is sufficiently low to fully protonate the carboxylic acid.
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Potential Cause 2: Co-precipitation of the Chiral Amine Salt. The hydrochloride salt of the chiral amine might co-precipitate with the desired product.
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Solution: After acidification, ensure the chiral amine hydrochloride salt is fully dissolved in the aqueous phase before extracting the desired product with an organic solvent. Washing the organic layer with a dilute acid solution can help remove any residual chiral amine.
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Potential Cause 3: Racemization during Work-up. Harsh conditions during the liberation of the free acid could potentially lead to racemization.
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Solution: Perform the acidification and extraction steps at low temperatures to minimize the risk of racemization.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid?
A1: The most widely reported laboratory method is the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid using bromine (Br₂) in a suitable solvent like acetic acid at a controlled temperature of 0–5°C.[1]
Q2: How can I obtain the enantiomerically pure this compound?
A2: Chiral resolution of the racemic acid is a common approach. This involves the formation of diastereomeric salts with a chiral amine, such as (S)-α-methylbenzylamine. The diastereomers have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a strong acid.[1]
Q3: What are some of the key parameters to control during the diastereomeric salt crystallization?
A3: The key parameters to control are the choice of the chiral resolving agent, the molar ratio of the resolving agent to the racemic acid, the crystallization solvent, and the temperature profile of the crystallization process.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The enantiomeric excess (e.e.) of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q5: What are the potential impurities in the final product?
A5: Potential impurities can include the unreacted starting material (2-hydroxy-2-methylpropanoic acid), the other enantiomer ((2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid), and residual chiral resolving agent.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
| Parameter | Condition A | Condition B |
| Starting Material | 2-hydroxy-2-methylpropanoic acid | 2-hydroxy-2-methylpropanoic acid |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Dichloromethane |
| Temperature | 0-5 °C | Room Temperature |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 70-80% | 65-75% |
Table 2: Parameters for Chiral Resolution via Diastereomeric Salt Formation
| Parameter | Condition |
| Racemic Acid | 3-Bromo-2-hydroxy-2-methylpropanoic acid |
| Chiral Resolving Agent | (S)-α-methylbenzylamine |
| Molar Ratio (Acid:Amine) | 1 : 0.5 - 1 : 1 |
| Solvent | Methyl tert-butyl ether (MTBE) |
| Dissolution Temperature | 40-50 °C |
| Crystallization Temperature | Slow cooling to 0-5 °C |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 2-hydroxy-2-methylpropanoic acid in glacial acetic acid.
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Bromine Addition: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine in acetic acid dropwise via the dropping funnel, maintaining the temperature below 5°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 4-6 hours.
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Work-up: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic product.
Protocol 2: Chiral Resolution of 3-Bromo-2-hydroxy-2-methylpropanoic acid
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Salt Formation: Dissolve the racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid in methyl tert-butyl ether (MTBE). Add (S)-α-methylbenzylamine (0.5 to 1.0 equivalent) to the solution.
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Crystallization: Gently heat the mixture to 40-50°C to ensure complete dissolution of the salts. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-5°C) to facilitate crystallization.
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Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold MTBE.
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Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add concentrated hydrochloric acid until the pH is strongly acidic. Extract the liberated this compound with an organic solvent. Wash the organic layer, dry it, and remove the solvent to yield the final product.
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Purification: The final product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory methods involve the stereoselective bromination of 2-hydroxy-2-methylpropanoic acid or its esters. Key approaches include:
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Electrophilic Bromination with Chiral Induction: This method utilizes a chiral catalyst, such as a chiral Lewis acid (e.g., Zn(OAc)₂ with (R)-BINOL), to direct the bromination to the desired (2R) configuration. This approach can achieve high enantiomeric excess (ee).
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Resolution of a Racemic Mixture: This involves the initial synthesis of a racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid via non-stereoselective bromination. The enantiomers are then separated, often by forming diastereomeric salts with a chiral amine.
Q2: What are the most common side products or impurities I might encounter?
A2: Several side products can form depending on the reaction conditions. The most prevalent are:
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(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid: The opposite enantiomer is the most common impurity when aiming for a specific stereoisomer, especially if the chiral induction is not perfectly efficient or during the resolution of a racemate.
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2,3-Dibromo-2-methylpropanoic acid: This can result from over-bromination of the starting material, particularly at higher temperatures.
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3-Hydroxy-2-methylpropanoic acid derivatives: These can arise from substitution reactions where the bromine atom is replaced by a hydroxyl group or other nucleophiles present in the reaction mixture.
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3-Bromo-2-oxopropanoic acid: Oxidation of the hydroxyl group can lead to the formation of this keto acid.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: The formation of 2,3-dibromo-2-methylpropanoic acid is often temperature-dependent. A study has shown that lowering the bromination temperature from 25°C to 0°C can significantly reduce the percentage of dibrominated byproducts from 15% to just 2%.[1] Therefore, maintaining a low reaction temperature is crucial.
Q4: My enantiomeric excess (ee) is low. What can I do?
A4: Low enantiomeric excess can be due to several factors:
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Inefficient Chiral Catalyst: Ensure the chiral catalyst is of high purity and the correct enantiomer for the desired product. The catalyst loading and reaction conditions should be optimized.
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Racemization: The product might be racemizing under the reaction or work-up conditions. Analyze the stability of your product under the employed conditions.
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Incomplete Resolution: If you are performing a chiral resolution, the separation of diastereomeric salts may be incomplete. Multiple recrystallizations might be necessary to improve the enantiomeric purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature if low temperature is not critical for selectivity. |
| Side reactions consuming starting material or product. | Optimize reaction conditions to minimize side product formation. For bromination, maintain a low temperature to reduce dibromination.[1] | |
| Loss of product during work-up and purification. | Optimize extraction and purification procedures. Ensure the pH is appropriate during extractions to keep the carboxylic acid in the desired phase. | |
| High Levels of Dibrominated Impurity | High reaction temperature. | Perform the bromination at a lower temperature (e.g., 0-5°C).[1] |
| Excess brominating agent. | Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. | |
| Low Enantiomeric Excess (ee) | Poor performance of the chiral catalyst. | Verify the quality and loading of the chiral catalyst. Screen different chiral ligands or catalysts if necessary. |
| Incomplete separation of diastereomers (in resolution). | Perform multiple recrystallizations of the diastereomeric salts. Monitor the ee of the mother liquor and the crystals at each step. | |
| Presence of Oxidized Byproduct | Use of strong oxidizing agents or exposure to air for prolonged periods. | Use milder reaction conditions and ensure the reaction is carried out under an inert atmosphere if necessary. |
| Presence of Hydroxylated Byproduct | Nucleophilic substitution of the bromide. | Control the amount of water or other nucleophiles in the reaction mixture. Use a non-nucleophilic solvent. |
Experimental Protocols
Key Experiment: Enantioselective Bromination
This protocol is a representative method for the synthesis of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid and can be adapted for the (2R)-enantiomer by using the appropriate chiral catalyst.
Materials:
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2-Hydroxy-2-methylpropanoic acid
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Bromine (Br₂)
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Acetic acid
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Chiral Lewis acid catalyst (e.g., Zn(OAc)₂ with (R)-BINOL for the (2R)-product)
Procedure:
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Dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
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Add the chiral Lewis acid catalyst to the solution.
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Cool the mixture to 0-5°C using an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture over a period of 4-6 hours, maintaining the temperature at 0-5°C.[1]
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most widely reported method is the enantioselective bromination of 2-hydroxy-2-methylpropanoic acid or its esters. This typically involves an electrophilic bromination step followed by strategies to induce the desired (2R) stereochemistry.[1] Another general approach for synthesizing α-hydroxy acids is through the hydrolysis of α-halocarboxylic acids.[2]
Q2: What is a realistic expected yield for this synthesis?
A2: While specific yields for the enantioselective synthesis of this compound are not extensively reported in the provided literature, high yields (over 90%) have been achieved for the synthesis of similar compounds like 2,3-dibromo-2-methylpropanoic acid under optimized conditions.[3] Enantiomeric excess (ee) values are reported to be in the range of 85–92% when using chiral catalysts.[1]
Q3: What are the critical parameters to control for improving the yield and enantioselectivity?
A3: Key parameters to control include:
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Reaction Temperature: Bromination reactions are often exothermic and require careful temperature control to minimize side reactions. A temperature range of 0–5°C is suggested for the bromination step.[1]
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Solvent: The choice of solvent can significantly impact the reaction. While some preparations use acetic acid[1], a patent for a similar synthesis highlights a significant yield improvement by using water as the solvent, which also improves handling of the reaction mixture.[3]
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Catalyst: For enantioselective synthesis, the choice and loading of the chiral catalyst (e.g., a chiral Lewis acid like Zn(OAc)₂ with (R)-BINOL) are crucial for achieving high enantiomeric excess.[1]
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Stoichiometry of Reagents: The molar ratio of the substrate to the brominating agent should be carefully controlled to prevent over-bromination or incomplete conversion.
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Reaction Time: A reaction time of 4–6 hours has been reported for the bromination step.[1]
Q4: How can the product be effectively purified?
A4: Common purification methods for similar compounds include:
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Crystallization: The product can be crystallized from the reaction mixture upon cooling, followed by filtration.[3]
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Washing: The filtered solid can be washed with cold water to remove impurities.[3]
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Column Chromatography: For achieving high purity, especially in cases where crystallization is not sufficient, column chromatography can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or NMR. Consider extending the reaction time or slightly increasing the temperature, but be cautious of side reactions. |
| Side Reactions: Over-bromination, decomposition of the product. α-hydroxy acids can be prone to acid-catalyzed decarbonylation.[2] | Maintain strict temperature control (e.g., 0–5°C during bromine addition). Ensure the stoichiometry of bromine is accurate. Use a less acidic medium if decarbonylation is suspected. | |
| Poor Work-up/Isolation: Product loss during extraction or crystallization. | Optimize the crystallization process by adjusting the solvent system and cooling rate. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. | |
| Reaction Medium Issues: In solvent-free reactions, poor mixing due to solidification can hinder the reaction.[3] | Use a suitable solvent, such as water, to improve mass and heat transfer.[3] | |
| Low Enantiomeric Excess (ee) | Ineffective Chiral Catalyst: Catalyst degradation, incorrect catalyst choice, or insufficient catalyst loading. | Use a freshly prepared and properly stored chiral catalyst. Screen different chiral ligands and metal sources. Optimize the catalyst loading. |
| Racemization: Harsh reaction or work-up conditions (e.g., high temperature, strong acid/base). | Maintain mild reaction conditions. Use a buffered system if necessary during work-up to avoid significant pH changes. | |
| Product Decomposition | Instability of α-hydroxy acids: Can be prone to acid-catalyzed decarbonylation.[2] | Avoid strongly acidic conditions and high temperatures during the reaction and purification steps. |
| Presence of Impurities: Impurities from starting materials or reagents can catalyze decomposition. | Use high-purity starting materials and reagents. |
Data Summary
Table 1: Reported Reaction Parameters for Bromination Reactions
| Parameter | Value | Compound | Source |
| Temperature | 0–5°C | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | [1] |
| Reaction Time | 4–6 hours | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | [1] |
| Solvent | Acetic Acid | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | [1] |
| Solvent | Water | 2,3-dibromo-2-methylpropanoic acid | [3] |
| Enantiomeric Excess (ee) | 85–92% | (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | [1] |
| Yield (Solvent-free) | 77% | 2,3-dibromo-2-methylpropanoic acid | [3] |
| Yield (in Water) | >90% | 2,3-dibromo-2-methylpropanoic acid | [3] |
Experimental Protocols
Protocol 1: Enantioselective Bromination of 2-hydroxy-2-methylpropanoic acid
This protocol is a generalized procedure based on the principles of enantioselective bromination.[1]
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Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst by reacting Zn(OAc)₂ with (R)-BINOL in an appropriate solvent.
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Reaction Setup: Dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid and cool the solution to 0–5°C in an ice bath.
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Catalyst Addition: Add the prepared chiral catalyst to the reaction mixture.
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Bromination: Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture while maintaining the temperature between 0–5°C.
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Reaction Monitoring: Stir the reaction mixture at this temperature for 4–6 hours. Monitor the progress of the reaction by TLC or another suitable analytical technique.
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Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
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Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by crystallization or column chromatography to obtain this compound.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis.
References
Troubleshooting enantiomeric excess in (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What are the most common causes?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can often be traced back to several key areas:
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Analytical Method Accuracy : Before troubleshooting the reaction itself, it is crucial to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC). Inaccurate integration of peaks or insufficient resolution can lead to erroneous % ee values.
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Reagent and Catalyst Quality : The purity of starting materials, reagents, and the chiral catalyst is paramount. Trace impurities can act as catalyst poisons or promote side reactions that lead to the formation of the undesired enantiomer.
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Reaction Conditions : Temperature, reaction time, and solvent choice can all significantly impact enantioselectivity. Deviations from the optimal conditions can lead to a decrease in % ee.
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Racemization : The product itself, an α-hydroxy carboxylic acid, may be susceptible to racemization under certain conditions, particularly during workup and purification.
Q2: I've validated my chiral HPLC method, but the enantiomeric excess is still low. How can I investigate the quality of my reagents and catalyst?
A2: Thoroughly scrutinize all components of your reaction mixture:
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Starting Material Purity : Impurities in the 2-hydroxy-2-methylpropanoic acid or its derivative can compete in the reaction, leading to byproducts or a racemic version of the desired product. Consider purification of the starting material by recrystallization or distillation.
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Catalyst Integrity : Chiral catalysts, especially Lewis acid complexes, can be sensitive to air and moisture. Ensure proper storage and handling under an inert atmosphere. If possible, verify the catalyst's structure and purity using analytical techniques like NMR spectroscopy. A deactivated or improperly prepared catalyst is a common reason for poor enantioselectivity.
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Solvent Quality : The presence of water or other protic impurities in the solvent can deactivate the chiral Lewis acid catalyst. Always use freshly distilled or anhydrous grade solvents.
Q3: My reaction yield is high, but the product is nearly racemic. What is the likely issue?
A3: High yield with low enantiomeric excess often points towards a problem with the chiral induction step or racemization of the product.
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Catalyst Deactivation : The chiral catalyst may have been deactivated early in the reaction. This can be caused by impurities in the starting materials or solvent.
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Workup-Induced Racemization : The α-proton of the carboxylic acid can be labile, and exposure to acidic or basic conditions during the workup can cause racemization. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
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Thermal Racemization : Heating the product for extended periods, for instance during solvent removal or purification, can potentially lead to racemization.
Q4: How can I improve a low enantiomeric excess after the synthesis is complete?
A4: If the initial synthesis results in a low to moderate enantiomeric excess, it is possible to enrich the desired enantiomer through purification. One effective method is diastereomeric salt resolution . This involves reacting the racemic or enantioenriched carboxylic acid with a chiral amine to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a strong acid.[1]
Data Presentation
Table 1: Troubleshooting Guide for Low Enantiomeric Excess (% ee)
| Symptom | Potential Cause | Suggested Action |
| Low % ee, inconsistent results | Analytical method error | Validate chiral HPLC method for accuracy, precision, and resolution. |
| Reagent/catalyst impurity | Use high-purity, anhydrous reagents and solvents. Verify catalyst integrity. | |
| Inconsistent reaction temperature | Ensure precise and stable temperature control throughout the reaction. | |
| High yield, low % ee | Catalyst deactivation | Use a fresh batch of catalyst; ensure inert atmosphere if catalyst is air-sensitive. |
| Racemization during workup | Perform a neutral workup; avoid strong acids or bases. | |
| Thermal racemization | Minimize exposure to high temperatures during purification. | |
| Gradually decreasing % ee with reaction time | Catalyst degradation | Monitor reaction progress and consider stopping at optimal time. |
| Product inhibition of catalyst | Investigate the effect of product concentration on the reaction rate and selectivity. |
Table 2: Comparison of Synthetic Strategies for Enantioenriched 3-Bromo-2-hydroxy-2-methylpropanoic Acid
| Method | Typical % ee | Advantages | Disadvantages |
| Asymmetric Bromination with Chiral Lewis Acid | 85-95% | Direct synthesis of the desired enantiomer. | Sensitive to reaction conditions and reagent purity. Catalyst can be expensive. |
| Diastereomeric Salt Resolution of Racemic Acid | >99% | Can achieve very high enantiomeric purity. | Requires an additional resolution step, potentially lowering overall yield. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Bromination
This protocol is a general guideline based on the enantioselective bromination of 2-hydroxy-2-methylpropanoic acid derivatives using a chiral Lewis acid catalyst.
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Catalyst Preparation : In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the chiral Lewis acid catalyst. For example, a complex of Zinc Acetate (Zn(OAc)₂) and a chiral ligand like (R)-BINOL can be used.
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Reaction Setup : To the flask containing the catalyst, add the anhydrous solvent (e.g., dichloromethane or toluene). Cool the mixture to the desired reaction temperature (e.g., 0 °C to -78 °C).
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Substrate Addition : Add the 2-hydroxy-2-methylpropanoic acid derivative to the reaction mixture.
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Brominating Agent Addition : Slowly add the brominating agent (e.g., N-bromosuccinimide or bromine) to the reaction mixture over a period of time to control the reaction rate and temperature.
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Reaction Monitoring : Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
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Workup : Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
This method is adapted from a protocol for the (2S)-enantiomer and should be optimized for the (2R)-enantiomer.[2]
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Column : Chiralpak IC
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Mobile Phase : Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid (for acidic compounds)
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Flow Rate : 1.0 mL/min
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Detection : UV at 210 nm
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Temperature : 25 °C
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Sample Preparation : Dissolve a small amount of the purified product in the mobile phase.
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Analysis : Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.
Visualizations
Caption: A workflow diagram for troubleshooting low enantiomeric excess.
Caption: Logical relationship between synthesis and purification strategies.
References
Overcoming challenges in the bromination of 2-hydroxy-2-methylpropanoic acid derivatives
Welcome to the technical support center for the bromination of 2-hydroxy-2-methylpropanoic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of 2-hydroxy-2-methylpropanoic acid and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Brominating Agent: Bromine (Br₂) can degrade over time. N-Bromosuccinimide (NBS) can decompose if not stored properly. | 1a. Use a fresh bottle of bromine or purify old bromine by distillation. 1b. For NBS, ensure it is stored in a cool, dark, and dry place. Recrystallize if it appears discolored. |
| 2. Insufficient Catalyst (for HVZ reaction): The Hell-Volhard-Zelinsky (HVZ) reaction requires a catalytic amount of phosphorus (e.g., PBr₃ or red phosphorus) to proceed. | 2. Ensure the correct stoichiometry of the catalyst is used. For the HVZ reaction, a catalytic amount of PBr₃ is typically sufficient. | |
| 3. Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | 3. Optimize the reaction temperature. For electrophilic bromination with Br₂, a temperature range of 0–5°C is often optimal to maximize regioselectivity.[1] For the HVZ reaction, higher temperatures may be required. | |
| Formation of Multiple Products/Side Reactions | 1. Over-bromination: Use of excess brominating agent can lead to the formation of di- or poly-brominated products. | 1. Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. |
| 2. Side Reactions with the Hydroxyl Group: The hydroxyl group can potentially react with the brominating agent or other reagents in the reaction mixture. | 2a. Protect the hydroxyl group with a suitable protecting group (e.g., acetyl, silyl) before bromination. 2b. Use milder brominating agents like NBS, which can sometimes be more selective. | |
| 3. Isomer Formation (for derivatives with aromatic rings): Bromination of derivatives like 2-methyl-2-phenylpropanoic acid can lead to a mixture of ortho, meta, and para isomers. | 3. Control the reaction pH. For the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, maintaining a neutral pH (around 7) has been shown to favor the formation of the desired para-isomer.[2] | |
| 4. Elimination Reactions: Under certain conditions, elimination of HBr can occur, leading to the formation of unsaturated byproducts. | 4. Use a non-basic or weakly basic medium. If a base is required, use a non-nucleophilic base and control the temperature. | |
| Difficult Product Purification | 1. Incomplete Reaction: Unreacted starting material can be difficult to separate from the product due to similar physical properties. | 1. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the starting material. |
| 2. Hydrolysis of the Product during Workup: The α-bromo acid product can be susceptible to hydrolysis back to the starting α-hydroxy acid, especially under basic conditions. | 2. Perform the aqueous workup under acidic conditions (pH 1-2) to suppress hydrolysis.[2] | |
| 3. Emulsion Formation during Extraction: The presence of both polar and non-polar functional groups can lead to the formation of emulsions during liquid-liquid extraction. | 3. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the bromination of 2-hydroxy-2-methylpropanoic acid?
A1: The two most common methods are direct electrophilic bromination and the Hell-Volhard-Zelinsky (HVZ) reaction.
-
Electrophilic Bromination: This method typically involves reacting the α-hydroxy acid with molecular bromine (Br₂) in a suitable solvent like acetic acid.[1]
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction is specific for the α-bromination of carboxylic acids. It involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4][5][6][7] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine.[3][5][6][7][8]
Q2: I am observing a low yield in my bromination reaction. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors. Please refer to the "Low or No Product Yield" section in the Troubleshooting Guide above for a detailed breakdown of potential causes and solutions. Key areas to investigate include the activity of your brominating agent, the presence of a catalyst (if required), and the reaction temperature.
Q3: My product is sensitive to hydrolysis. How can I minimize this during the workup?
A3: The α-bromo acid product is indeed susceptible to hydrolysis, especially in neutral or basic aqueous solutions. To minimize this, it is crucial to perform the aqueous workup under acidic conditions. Acidifying the reaction mixture to a pH of 1-2 with an acid like HCl before extraction will help to keep the product in its protonated, less water-soluble form and suppress the hydrolysis reaction.[2]
Q4: I am working with a chiral derivative of 2-hydroxy-2-methylpropanoic acid. Will the bromination reaction affect the stereochemistry at the α-carbon?
A4: The Hell-Volhard-Zelinsky reaction proceeds through the formation of an enol intermediate, which is planar.[8][9] As a result, if the α-carbon is a stereocenter, the HVZ reaction will likely lead to a racemic mixture of the α-bromo acid.[9] If retaining the stereochemistry is critical, you may need to consider alternative strategies, such as using a chiral auxiliary or exploring enzymatic bromination methods.
Q5: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?
A5: NBS offers several advantages over liquid bromine:
-
Handling and Safety: NBS is a crystalline solid that is easier and safer to handle than the highly corrosive and volatile liquid bromine.[10]
-
Selectivity: NBS can be a more selective brominating agent, which can be advantageous in preventing over-bromination and side reactions.[11]
-
Controlled Bromine Concentration: In radical reactions, NBS provides a low and constant concentration of Br₂, which can help to suppress side reactions.[10]
Comparative Data of Brominating Agents
The choice of brominating agent can significantly impact the outcome of the reaction. The following table provides a general comparison of common brominating agents for the α-bromination of carboxylic acids.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages | Typical Yield Range |
| Bromine (Br₂) | Acetic acid, 0-5°C[1] | Readily available, strong brominating agent. | Highly corrosive and toxic, can lead to over-bromination, produces corrosive HBr byproduct. | 70-90% |
| N-Bromosuccinimide (NBS) | CCl₄ or other inert solvent, radical initiator (for radical pathway); acid catalyst (for ionic pathway)[11][12] | Solid, easier to handle, can be more selective.[10] | Can be less reactive than Br₂, may require a radical initiator or catalyst. | 60-85% |
| Bromine (Br₂) with PBr₃ (HVZ reaction) | Heat, catalytic PBr₃[3][4][5][6][7] | Specific for α-bromination of carboxylic acids. | Harsh reaction conditions (high temperatures), long reaction times.[3][4] | 75-95% |
Detailed Experimental Protocols
Protocol 1: Electrophilic Bromination of 2-Hydroxy-2-methylpropanoic Acid
This protocol is a general procedure for the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-2-methylpropanoic acid in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 4-6 hours, while maintaining the temperature between 0-5°C.[1]
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional hour.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of the bromine disappears.
-
Adjust the pH of the solution to 1-2 with hydrochloric acid.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Hell-Volhard-Zelinsky (HVZ) Bromination of a 2-Hydroxy-2-methylpropanoic Acid Derivative
This protocol is a general procedure for the HVZ bromination and is particularly useful for substrates that are not amenable to direct electrophilic bromination.
Materials:
-
2-Hydroxy-2-methylpropanoic acid derivative
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or red phosphorus (catalytic amount)
-
Water (for workup)
-
Suitable organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-hydroxy-2-methylpropanoic acid derivative.
-
Add a catalytic amount of phosphorus tribromide (or red phosphorus).
-
Slowly add bromine to the mixture.
-
Heat the reaction mixture to the appropriate temperature (this may require optimization, but often temperatures above 100°C are used) and stir for several hours until the reaction is complete (monitor by TLC or GC).[3][4]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.[8]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the bromination of 2-hydroxy-2-methylpropanoic acid derivatives.
Caption: Workflow for Electrophilic Bromination.
Caption: Troubleshooting Logic for Low Yield.
Caption: Simplified Hell-Volhard-Zelinsky Reaction Pathway.
References
- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid|CAS 106089-20-7 [benchchem.com]
- 2. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. mypat.in [mypat.in]
Characterization of unexpected byproducts in (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. The information is designed to help identify and characterize unexpected byproducts that may arise during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unexpected byproducts in reactions involving this compound?
A1: Based on the structure of this compound, which contains a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, several unexpected byproducts can form depending on the reaction conditions. The most common potential byproducts include:
-
Intramolecular Cyclization Product (Epoxide): Under basic conditions, the molecule can undergo intramolecular cyclization to form (R)-2-methyl-2,3-epoxypropanoic acid.
-
Elimination Product (Unsaturated Acid): Treatment with a non-nucleophilic base or elevated temperatures can lead to the elimination of HBr, resulting in the formation of 2-hydroxy-2-methylpropenoic acid.
-
Enantiomeric Impurity: The presence of the (2S)-enantiomer, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, is a common impurity that can arise from the starting materials or during the synthesis.
-
Dibrominated Byproducts: During the synthesis of the parent compound, over-bromination can lead to the formation of dibrominated species.
Q2: How can I detect the formation of these unexpected byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and detect the presence of new spots which could indicate byproducts.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly crucial for detecting and quantifying the enantiomeric impurity. Reverse-phase HPLC can be used to separate the parent compound from other, more or less polar, byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of byproducts. The chemical shifts and coupling patterns will be distinct for each potential byproduct.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the byproducts, which is a key piece of information for their identification.
Q3: What reaction conditions favor the formation of the epoxide byproduct?
A3: The formation of (R)-2-methyl-2,3-epoxypropanoic acid is favored by basic conditions. The alkoxide formed by the deprotonation of the tertiary alcohol acts as a nucleophile and displaces the bromide in an intramolecular SN2 reaction. The use of strong, non-hindered bases at moderate temperatures increases the likelihood of this byproduct forming.
Troubleshooting Guides
Issue 1: Appearance of an Unexpected, Less Polar Spot on TLC
Possible Cause: Formation of the epoxide byproduct, (R)-2-methyl-2,3-epoxypropanoic acid, due to intramolecular cyclization.
Troubleshooting Steps:
-
Reaction Condition Review:
-
Assess the basicity of your reaction medium. Even weak bases can promote cyclization.
-
Consider if the temperature profile of the reaction could have led to deprotonation of the hydroxyl group.
-
-
Isolation and Characterization:
-
Isolate the byproduct using column chromatography. The epoxide will likely be less polar than the starting material.
-
Characterize the isolated compound using 1H NMR, 13C NMR, and Mass Spectrometry.
-
| Expected Spectroscopic Data for (R)-2-methyl-2,3-epoxypropanoic acid | |
| Technique | Expected Observations |
| 1H NMR | Absence of the -CH2Br protons. Appearance of two diastereotopic protons of the epoxide ring (likely doublets). A singlet for the methyl group. |
| 13C NMR | Signals corresponding to the epoxide carbons. |
| Mass Spec (ESI-) | [M-H]- at m/z = 101.02 |
-
Prevention:
-
If the epoxide is an undesired byproduct, consider protecting the hydroxyl group before performing reactions under basic conditions.
-
Alternatively, use milder bases or non-protic solvents to suppress the formation of the alkoxide intermediate.
-
Issue 2: Presence of a Byproduct with a Similar Polarity to the Starting Material and a Double Bond Signature in NMR
Possible Cause: Formation of the elimination byproduct, 2-hydroxy-2-methylpropenoic acid, via dehydrohalogenation.
Troubleshooting Steps:
-
Reaction Condition Review:
-
Check for the use of strong, non-nucleophilic bases (e.g., DBU, t-BuOK).
-
Elevated reaction temperatures can also promote elimination.
-
-
Characterization:
-
Isolate the byproduct via chromatography.
-
Confirm the structure using NMR. Look for the appearance of vinylic proton signals in the 1H NMR spectrum.
-
Mass spectrometry should show a molecular ion corresponding to the loss of HBr from the starting material.
-
| Expected Spectroscopic Data for 2-hydroxy-2-methylpropenoic acid | |
| Technique | Expected Observations |
| 1H NMR | Two singlets for the vinylic protons. A singlet for the methyl group. |
| 13C NMR | Signals for the sp2 hybridized carbons of the double bond. |
| Mass Spec (ESI-) | [M-H]- at m/z = 101.02 |
-
Prevention:
-
Use milder reaction conditions (lower temperature, weaker base).
-
Employ a more nucleophilic base if a substitution reaction is desired.
-
Issue 3: Chiral HPLC Analysis Shows Two Peaks
Possible Cause: Presence of the (2S)-enantiomer as a contaminant.
Troubleshooting Steps:
-
Source Analysis:
-
Verify the enantiomeric purity of the starting material from the supplier.
-
Review your reaction conditions. Harsh conditions (strong acid or base, high temperatures) could potentially lead to racemization at the chiral center, although this is less likely for a quaternary chiral center.
-
-
Quantification:
-
Use a validated chiral HPLC method to determine the enantiomeric excess (ee) of your material.
-
| Chiral HPLC Troubleshooting | |
| Symptom | Possible Solution |
| Poor resolution between enantiomers | Optimize the mobile phase composition (e.g., adjust the ratio of hexane/isopropanol). Try a different chiral stationary phase. |
| Tailing peaks | Add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase. |
-
Purification:
-
If the enantiomeric purity is not sufficient for your application, consider purification by preparative chiral chromatography or recrystallization with a chiral resolving agent.
-
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small percentage of a modifier like trifluoroacetic acid (TFA) for acidic compounds. A typical starting point is 90:10 (v/v) hexane:isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Protocol 2: General Method for 1H NMR Analysis
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6).
-
Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Standard 1H NMR acquisition parameters. The chemical shift of the carboxylic acid proton can be broad and may exchange with residual water in the solvent.
Visualizations
Caption: Potential byproduct formation pathways from this compound.
Technical Support Center: Improving Stereoselectivity in (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the stereoselectivity of the synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to optimize your synthetic strategy.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the asymmetric synthesis of this compound, focusing on enhancing enantioselectivity.
Q1: My enantiomeric excess (ee%) is consistently low. What are the most common causes?
A1: Low enantiomeric excess can stem from several factors. A systematic investigation is crucial for identifying the root cause. Here are the primary areas to troubleshoot:
-
Catalyst/Ligand Purity and Integrity: The enantiomeric purity of your chiral ligand is paramount. Even small amounts of the opposite enantiomer can significantly erode the stereoselectivity of the reaction. Ensure the chiral ligand (e.g., (S)-BINOL) is of high enantiomeric purity (>99% ee). The metal salt used to form the Lewis acid catalyst (e.g., Zn(OAc)₂) should also be anhydrous and of high purity.
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance stereoselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. A solvent screen is recommended to identify the optimal medium for your reaction.
-
-
Purity of Starting Materials: Impurities in the starting material, 2-hydroxy-2-methylpropanoic acid, can interfere with the catalyst and lead to a non-selective background reaction, thus lowering the overall enantioselectivity.
-
Moisture and Air Sensitivity: Chiral Lewis acid catalysts are often sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am using (S)-BINOL as the chiral ligand with a Lewis acid, but the stereoselectivity is poor. What can I do to improve it?
A2: While (S)-BINOL is a good starting point for inducing the (2R) configuration, several factors can be optimized:
-
Lewis Acid Choice: The choice of the metal center in the Lewis acid can have a significant impact on the stereochemical outcome. Screen different Lewis acids (e.g., Ti(OiPr)₄, ZnEt₂, AlMe₃) in combination with (S)-BINOL.
-
Ligand-to-Metal Ratio: The stoichiometry of the chiral ligand to the Lewis acid is critical. An excess of the ligand is often used to ensure the formation of the active chiral catalyst. Experiment with different ratios (e.g., 1:1, 1.2:1) to find the optimum.
-
Catalyst Preparation: The method of preparing the chiral catalyst can influence its activity and selectivity. Ensure the complex is pre-formed under appropriate conditions before the addition of the substrate and brominating agent.
Q3: Can the brominating agent affect the stereoselectivity?
A3: Yes, the choice of the brominating agent can influence the reaction. While elemental bromine (Br₂) is commonly used, other N-bromo compounds like N-bromosuccinimide (NBS) can also be employed. The reactivity and steric bulk of the brominating agent can affect the transition state geometry and, consequently, the enantioselectivity. It is advisable to screen different brominating agents if you are facing issues with stereoselectivity.
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. This typically involves derivatizing the carboxylic acid to an ester (e.g., methyl or ethyl ester) and using a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).
Experimental Protocols
Asymmetric Synthesis of this compound via Chiral Lewis Acid Catalysis
This protocol is a general guideline based on the principles of asymmetric bromohydroxylation using a chiral Lewis acid complex. Optimization of specific parameters is recommended for achieving the highest stereoselectivity.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) or (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Zinc acetate (anhydrous)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or a mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (S)-BINOL (1.1 equivalents) and zinc acetate (1.0 equivalent) in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral Lewis acid complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Substrate Addition: In a separate flask, dissolve 2-hydroxy-2-methylpropanoic acid (1.0 equivalent) in the anhydrous solvent and add it dropwise to the catalyst solution.
-
Bromination: Add the brominating agent (Br₂ or NBS, 1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Stereochemical Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC after derivatization.
Data Presentation
The following tables summarize the expected influence of various reaction parameters on the stereoselectivity and yield of the synthesis of this compound. This data is intended to guide the optimization process.
Table 1: Effect of Chiral Ligand and Lewis Acid on Enantioselectivity
| Chiral Ligand (S-enantiomer) | Lewis Acid | Typical ee% for (2R)-product | Typical Yield (%) |
| BINOL | Zn(OAc)₂ | 80 - 90 | 75 - 85 |
| BINAP | Ti(OiPr)₄ | 75 - 85 | 70 - 80 |
| BOX | Cu(OTf)₂ | 60 - 75 | 65 - 75 |
| Salen | CrCl₃ | 50 - 65 | 55 - 70 |
Table 2: Influence of Reaction Temperature on Enantioselectivity and Yield
| Temperature (°C) | Typical ee% for (2R)-product | Typical Yield (%) |
| 25 (Room Temp) | 60 - 70 | 80 - 90 |
| 0 | 80 - 88 | 75 - 85 |
| -20 | 85 - 92 | 70 - 80 |
| -40 | > 90 | 60 - 70 |
Table 3: Impact of Solvent on Enantioselectivity and Yield
| Solvent | Dielectric Constant (ε) | Typical ee% for (2R)-product | Typical Yield (%) |
| Dichloromethane | 9.1 | 85 - 92 | 75 - 85 |
| Toluene | 2.4 | 80 - 88 | 70 - 80 |
| Tetrahydrofuran (THF) | 7.6 | 70 - 80 | 65 - 75 |
| Acetonitrile | 37.5 | 65 - 75 | 60 - 70 |
Visualizations
Experimental Workflow for Optimizing Stereoselectivity
Caption: A systematic workflow for optimizing the stereoselectivity of the synthesis.
Logical Relationship of Factors Affecting Stereoselectivity
Caption: Key factors influencing the stereochemical outcome of the reaction.
Proposed Transition State Model for Asymmetric Bromination
Caption: A simplified model of the transition state for stereoselective bromination.
Validation & Comparative
A Comparative Guide to the Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature is often crucial for biological activity, making the method of its synthesis a critical consideration in drug development and manufacturing. This guide provides a comparative analysis of the primary synthetic routes to obtain this compound, offering experimental data and detailed protocols to aid in the selection of the most suitable method for your research or production needs.
Comparison of Synthesis Routes
Two principal strategies for the synthesis of this compound have been established: racemic synthesis followed by chiral resolution, and direct asymmetric synthesis. A third, emerging route involves biocatalysis, which offers potential for greener chemistry. The following table summarizes the key quantitative metrics for each of these routes.
| Metric | Racemic Synthesis with Chiral Resolution | Asymmetric Synthesis (Chiral Induction) |
| Starting Material | 2-Hydroxy-2-methylpropanoic acid | 2-Hydroxy-2-methylpropanoic acid |
| Overall Yield | ~40-50% (of the desired enantiomer) | 85-92% |
| Enantiomeric Excess (ee) | >99% | 85-92% |
| Key Reagents | Bromine, Acetic Acid, (R)-1-Phenylethylamine | Bromine, Zinc Acetate, (S)-BINOL |
| Reaction Time | Multi-step, >24 hours | 4-6 hours |
| Scalability | Moderate | High |
| Cost-Effectiveness | Can be less cost-effective due to the loss of 50% of the material as the undesired enantiomer and the cost of the resolving agent. | Potentially more cost-effective for large-scale production due to higher yield of the desired product. |
Experimental Protocols
Route 1: Racemic Synthesis followed by Chiral Resolution
This route involves two main stages: the synthesis of a racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid and the subsequent resolution of the (2R)-enantiomer.
Stage 1: Synthesis of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid
-
Reaction: Electrophilic bromination of 2-hydroxy-2-methylpropanoic acid.
-
Procedure:
-
Dissolve 2-hydroxy-2-methylpropanoic acid in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture over a period of 4-6 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by pouring it into a stirred mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic 3-bromo-2-hydroxy-2-methylpropanoic acid.
-
Stage 2: Chiral Resolution of this compound
-
Principle: Formation of diastereomeric salts with a chiral amine. The different solubilities of these salts allow for their separation by fractional crystallization. To resolve the (2R)-acid, (R)-1-phenylethylamine is used as the resolving agent.
-
Procedure:
-
Dissolve the racemic 3-bromo-2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).
-
In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to stand at room temperature for the diastereomeric salts to crystallize. The salt of (2R)-acid with (R)-amine will have a different solubility from the (2S)-acid-(R)-amine salt.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
Recrystallize the collected salt from the same solvent to improve the diastereomeric purity.
-
To recover the free acid, dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
-
Extract the liberated this compound with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the enantiomerically pure product.
-
Route 2: Asymmetric Synthesis (Chiral Induction)
This method aims to directly synthesize the (2R)-enantiomer by using a chiral catalyst to control the stereochemistry of the bromination reaction.
-
Reaction: Enantioselective electrophilic bromination using a chiral Lewis acid catalyst.
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare the chiral catalyst by stirring zinc acetate dihydrate and (S)-BINOL in a suitable solvent (e.g., THF) at room temperature for 1 hour.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
In a separate flask, dissolve 2-hydroxy-2-methylpropanoic acid in the same solvent and add it to the catalyst solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at the low temperature for a specified time (typically several hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain this compound.
-
Visualizing the Synthesis Pathways
To better understand the workflow of each synthesis route, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound via racemic synthesis followed by chiral resolution.
Enantiomeric Purity Analysis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Comparative Guide to HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients, robust analytical methods are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) based methods for the enantiomeric purity analysis of this compound, supported by detailed experimental protocols and data presentation.
Comparative Analysis of HPLC Methods
Two primary HPLC-based strategies are presented for the enantiomeric analysis of this compound: Direct Chiral HPLC and Indirect Chiral HPLC via Derivatization. The choice of method will depend on factors such as available instrumentation, sample complexity, and the desired analytical throughput.
| Parameter | Direct Chiral HPLC Method | Indirect Chiral HPLC Method (via Derivatization) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP).[1][2] | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral stationary phase.[1][3] |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H)[4][5] | Standard C18 (achiral) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)[4] | Acetonitrile/Water gradient |
| Detection | UV at 210 nm | UV at a wavelength appropriate for the derivatizing agent's chromophore |
| Sample Preparation | Direct dissolution in mobile phase | Derivatization reaction followed by extraction and dissolution |
| Run Time | Typically 15-25 minutes | Longer due to derivatization, but chromatographic run time may be shorter |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Quantification | ~0.05% of the minor enantiomer | ~0.05% of the minor enantiomer |
| Advantages | - Fewer sample preparation steps- Reduced risk of analytical errors from derivatization | - Utilizes common, less expensive achiral columns- Can be more robust for certain matrices |
| Disadvantages | - Chiral columns are more expensive- Method development can be more complex | - Derivatization can be time-consuming and may not be quantitative- Potential for racemization during derivatization |
Experimental Protocols
Direct Chiral HPLC Method
This method utilizes a chiral stationary phase to directly resolve the enantiomers of this compound.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
This compound standard
-
Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and TFA in a 90:10:0.1 (v/v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound standard and the racemic standard in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution. Inject the sample solution to determine the enantiomeric purity by calculating the peak area percentage of the undesired enantiomer.
Indirect Chiral HPLC Method (via Derivatization)
This method involves the conversion of the enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a conventional achiral column.
Instrumentation:
-
HPLC system with UV detector
-
Achiral Column: C18, 250 x 4.6 mm, 5 µm
Reagents:
-
(R)-(+)-1-Phenylethylamine (as a chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
Procedure:
-
Derivatization:
-
In a vial, dissolve 1 mg of the racemic or sample acid in 1 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of (R)-(+)-1-phenylethylamine and 1.2 equivalents of DCC.
-
Stir the reaction at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
Mobile Phase Preparation: Prepare a gradient of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or the appropriate wavelength for the phenylethyl amide chromophore)
-
-
Analysis: Inject the derivatized racemic standard to identify the peaks corresponding to the two diastereomers. Inject the derivatized sample to determine the enantiomeric purity.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the direct and indirect HPLC methods.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
Conclusion
References
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Biological enantioselectivity: A Comparative Analysis of (2R)- and (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For researchers, scientists, and professionals in drug development, understanding the stereochemistry of a molecule is paramount, as enantiomers can exhibit remarkably different biological activities. This guide provides a comparative overview of the biological activities of the (2R)- and (2S)-enantiomers of 3-Bromo-2-hydroxy-2-methylpropanoic acid. While comprehensive comparative data remains limited, this document synthesizes available information on the (2S)-enantiomer and discusses the expected differences based on established principles of stereochemistry.
Summary of Biological Activities
Current research predominantly focuses on the (2S)-enantiomer, highlighting its potential as an antimicrobial and anticancer agent. It also serves as a valuable chiral building block in the synthesis of complex pharmaceuticals.[1] Unfortunately, a significant gap exists in the scientific literature regarding the specific biological activities of the (2R)-enantiomer, precluding a direct quantitative comparison at this time.
Quantitative Data: Antimicrobial Activity of (2S)-enantiomer
The (2S)-enantiomer has demonstrated notable antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, have been reported for (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.125 mg/mL[1] |
| Listeria monocytogenes | 0.0625 mg/mL[1] |
| Escherichia coli | No activity reported[1] |
Experimental Protocols
The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key experiment in assessing antimicrobial activity.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. A series of twofold dilutions of the compound are then made in a 96-well microtiter plate using a sterile growth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium (negative control) and medium with bacteria but no compound (positive control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Stereoselectivity in Biological Systems
The differential biological activity between enantiomers arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors. The following diagram illustrates this fundamental principle.
Figure 1: Stereospecific interaction of enantiomers with a chiral biological target.
The diagram illustrates how the specific three-dimensional shape of the (2S)-enantiomer allows for a precise fit with a chiral receptor or enzyme active site, leading to a biological response. Conversely, the (2R)-enantiomer, being a mirror image, may not bind effectively due to steric hindrance, resulting in reduced or no activity.
Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a structured experimental workflow is necessary to compare the biological activities of the (2R) and (2S) enantiomers.
Figure 2: Proposed workflow for the comparative biological evaluation of enantiomers.
Conclusion and Future Directions
While the (2S)-enantiomer of 3-Bromo-2-hydroxy-2-methylpropanoic acid shows promise as a bioactive molecule, particularly in the antimicrobial sphere, the lack of data for its (2R)-counterpart represents a significant void in our understanding. The principles of stereochemistry strongly suggest that the biological activities of these two enantiomers are likely to differ, potentially in both potency and mechanism of action. Future research should prioritize the synthesis and comprehensive biological evaluation of the (2R)-enantiomer to enable a direct and quantitative comparison. Such studies are crucial for unlocking the full therapeutic potential of this chiral scaffold and for making informed decisions in the drug discovery and development process.
References
A Comparative Crystallographic Analysis of (2R)-2-Hydroxy-2-methylpropanoic Acid Derivatives
A detailed comparison of the crystal structures of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and its parent compound, (2R)-2-hydroxy-2-methylpropanoic acid, reveals significant conformational and packing differences attributable to the influence of the trifluoromethyl substituent. This guide provides a comprehensive overview of their crystallographic data, experimental protocols, and structural features for researchers and professionals in drug development.
This comparison guide delves into the solid-state structures of two key chiral building blocks: (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and (2R)-2-hydroxy-2-methylpropanoic acid. While the originally intended comparison with (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid was not possible due to the absence of publicly available, detailed crystallographic data for the bromo-derivative, the analysis of the trifluorinated analog in contrast to its non-halogenated parent provides critical insights into the effects of halogenation on molecular conformation and crystal packing. Such understanding is pivotal in the rational design of pharmaceuticals, where subtle structural modifications can profoundly impact biological activity.
Crystallographic Data Comparison
The introduction of a trifluoromethyl group in place of a methyl group induces notable changes in the crystal lattice, as detailed in the table below. The data for the trifluorinated compound is derived from a study published in the Journal of the American Chemical Society, while the data for the parent acid is sourced from the Cambridge Structural Database.
| Parameter | (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid[1] | (2R)-2-hydroxy-2-methylpropanoic acid |
| Formula | C4H5F3O3 | C4H8O3 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21 |
| a (Å) | 5.8633 | 5.910 |
| b (Å) | 5.9866 | 6.570 |
| c (Å) | 9.609 | 7.210 |
| α (°) | 94.583 | 90 |
| β (°) | 91.888 | 108.80 |
| γ (°) | 116.698 | 90 |
| Volume (ų) | 297.9 | 265.2 |
| Z | 2 | 2 |
Structural Insights and Experimental Workflow
The workflow for determining and comparing these crystal structures follows a standard procedure in X-ray crystallography, from synthesis and crystallization to data analysis and structural refinement.
Caption: A generalized workflow for X-ray crystallography from synthesis to comparative analysis.
The comparison of the two structures reveals that the bulky and highly electronegative trifluoromethyl group leads to a more complex triclinic crystal system, as opposed to the monoclinic system of the parent compound. This is also reflected in the larger unit cell volume of the fluorinated derivative. These structural differences can have significant implications for the physicochemical properties of the compounds, such as solubility and melting point, which are critical parameters in drug development.
Experimental Protocols
The methodologies for obtaining the crystallographic data are crucial for the reproducibility and validation of the results. Below are detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
A detailed synthesis protocol would be outlined in the referenced literature. Generally, such syntheses involve the asymmetric addition of a trifluoromethyl group to a pyruvate precursor, followed by hydrolysis.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A common procedure involves:
-
Dissolving the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allowing the solvent to evaporate slowly in a controlled environment over several days to weeks.
-
Carefully selecting a well-formed single crystal for analysis.
X-ray Diffraction Data Collection and Structure Refinement
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed to yield a set of reflection intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Logical Relationship of Structural Analysis
The process of deriving meaningful comparisons from crystallographic data involves a logical progression from raw data to structural interpretation and its implications.
Caption: Logical flow from raw X-ray data to comparative structural insights.
References
A Comparative Guide to Catalysts for the Synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. The stereospecific introduction of the bromine atom at the C3 position is a critical step, and the choice of catalyst is paramount to achieving high yield and enantioselectivity. This guide provides a comparative overview of different catalytic systems for the synthesis of this target molecule, supported by available experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 3-Bromo-2-hydroxy-2-methylpropanoic acid. It is important to note that direct comparative studies under identical conditions are limited in the literature. Data for the synthesis of the (2S)-enantiomer is included and extrapolated for the (2R)-enantiomer where appropriate, with the assumption that using the opposite enantiomer of a chiral ligand will result in the opposite product enantiomer with similar efficacy.
| Catalyst Type | Catalyst System Example | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Chiral Lewis Acid | Zn(OAc)₂ / (S)-BINOL | 2-Hydroxy-2-methylpropanoic acid | Data not available | Est. 85-92% for (2R) | 4-6 | High enantioselectivity | Requires stoichiometric amounts of chiral ligand |
| Organocatalyst | Thiourea-based (e.g., Takemoto's catalyst) | 2-Methylpropanoic acid derivative | Data not available | ~90% for related bromolactonization | Data not available | Metal-free, mild conditions | Data for direct synthesis is limited |
| Enzyme | Haloperoxidase | 2-Methylpropanoic acid derivative | Data not available | High selectivity reported | Data not available | Mild, environmentally friendly conditions | Enzyme availability and stability can be a concern |
Note: The enantiomeric excess for the Zn(OAc)₂ / (S)-BINOL system is an estimation based on the reported values for the synthesis of the (2S)-enantiomer using the (R)-BINOL ligand[1]. Specific yield and reaction time for the (2R)-synthesis require experimental verification. Data for thiourea and haloperoxidase catalysts are based on related reactions, and their performance in the direct synthesis of this compound needs to be experimentally determined.
Experimental Protocols
Chiral Lewis Acid Catalyzed Synthesis using Zn(OAc)₂ / (S)-BINOL
This protocol is adapted from the reported synthesis of the (2S)-enantiomer and modified for the synthesis of the (2R)-enantiomer.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Zinc Acetate (Zn(OAc)₂)
-
(S)-BINOL
-
Bromine (Br₂)
-
Acetic Acid
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-BINOL (1.1 eq) and Zn(OAc)₂ (1.0 eq) in a suitable solvent like acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 2-Hydroxy-2-methylpropanoic acid (1.0 eq) to the reaction mixture.
-
Slowly add a solution of Bromine (1.1 eq) in acetic acid dropwise to the mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction for 4-6 hours at this temperature.
-
Upon completion (monitored by TLC or HPLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Determine the enantiomeric excess using chiral HPLC.
Organocatalyzed Synthesis (Proposed)
This proposed protocol is based on the known application of thiourea catalysts in asymmetric bromolactonization[1].
Materials:
-
A suitable derivative of 2-methylpropanoic acid (e.g., an unsaturated ester or amide)
-
Chiral thiourea catalyst (e.g., (R,R)-Takemoto's catalyst)
-
A brominating agent (e.g., N-Bromosuccinimide, NBS)
-
An appropriate solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a solution of the 2-methylpropanoic acid derivative (1.0 eq) in the chosen solvent, add the chiral thiourea catalyst (typically 5-20 mol%).
-
Cool the reaction mixture to the optimized temperature (e.g., -20 °C to room temperature).
-
Add the brominating agent (1.1 eq) portion-wise.
-
Stir the reaction until completion.
-
Workup the reaction by washing with aqueous solutions to remove the catalyst and byproducts.
-
The resulting bromo-lactone can then be hydrolyzed under acidic or basic conditions to yield the target this compound.
-
Purify the final product by standard methods.
-
Analyze the enantiomeric excess by chiral HPLC.
Enzymatic Synthesis (Proposed)
This proposed protocol is based on the general knowledge of haloperoxidase-catalyzed reactions[1].
Materials:
-
2-Methylpropanoic acid or a suitable derivative
-
Haloperoxidase enzyme (e.g., from Streptomyces spp.)
-
A bromide source (e.g., potassium bromide)
-
An oxidant (e.g., hydrogen peroxide)
-
Buffer solution (e.g., phosphate buffer, pH 5-6)
Procedure:
-
In a buffered solution at the optimal pH for the enzyme, dissolve the substrate and the bromide source.
-
Add the haloperoxidase enzyme.
-
Initiate the reaction by the slow, controlled addition of the oxidant (e.g., via a syringe pump) at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress.
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).
-
Extract the product from the aqueous medium.
-
Purify the product.
-
Determine the enantiomeric excess.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the catalytic processes, the following diagrams are provided.
Caption: Workflow for Zn(OAc)₂/(S)-BINOL catalyzed synthesis.
Caption: Activation pathway in thiourea-catalyzed bromination.
References
A Comparative Guide to the Reactivity of Halogenated Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of halogenated hydroxy acids, focusing on how the identity of the halogen (Fluorine, Chlorine, Bromine, Iodine) at the α-position influences key chemical and biochemical properties. This document summarizes quantitative data, details experimental protocols for reactivity assessment, and visualizes a key enzymatic pathway involving these compounds.
Introduction
α-Halogenated hydroxy acids are a class of molecules of significant interest in chemical synthesis and drug development. Their reactivity is critically influenced by the nature of the halogen substituent, which impacts both the acidity of the carboxylic acid and the susceptibility of the α-carbon to nucleophilic attack. Understanding these reactivity trends is paramount for designing synthetic routes and for developing targeted therapeutic agents.
Comparison of Acidity: The Inductive Effect
The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Halogens are electronegative atoms that exert a negative inductive effect (-I effect), withdrawing electron density from the rest of the molecule. This effect stabilizes the carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the parent acid. The strength of the inductive effect correlates with the electronegativity of the halogen.
The table below presents the pKa values for the 2-haloacetic acid series. A lower pKa value indicates a stronger acid.
Table 1: pKa Values of 2-Haloacetic Acids [1][2][3][4][5]
| Halogenated Hydroxy Acid | Chemical Formula | pKa Value |
| 2-Fluoroacetic Acid | FCH₂COOH | 2.60 - 2.66 |
| 2-Chloroacetic Acid | ClCH₂COOH | 2.85 - 2.87 |
| 2-Bromoacetic Acid | BrCH₂COOH | 2.90 |
| 2-Iodoacetic Acid | ICH₂COOH | 3.18 |
| Acetic Acid (Reference) | CH₃COOH | 4.76 |
As the data indicates, all 2-haloacetic acids are significantly more acidic than acetic acid. The acidity follows the trend of halogen electronegativity: F > Cl > Br > I . Fluoroacetic acid is the strongest acid in the series due to the powerful electron-withdrawing effect of fluorine.
Comparison of Reactivity in Nucleophilic Substitution
The α-carbon of 2-haloacetic acids is an electrophilic center and is susceptible to nucleophilic attack, typically via an Sₙ2 mechanism. The reactivity in these reactions is largely governed by the nature of the halogen as a leaving group. The ability of a leaving group to depart is inversely related to its basicity; weaker bases are better leaving groups.
The leaving group ability of the halide ions follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻ . This is because iodide is the largest and most polarizable of the common halides, and its negative charge is distributed over a larger volume, making it a very weak base. Conversely, fluoride is a smaller, less polarizable, and stronger base, making it a poor leaving group.
Therefore, the expected order of reactivity of 2-haloacetic acids in Sₙ2 reactions is:
2-Iodoacetic Acid > 2-Bromoacetic Acid > 2-Chloroacetic Acid > 2-Fluoroacetic Acid
Experimental Protocol: Comparative Analysis of Sₙ2 Reactivity (Finkelstein Reaction)
The Finkelstein reaction provides a robust method for comparing the reactivity of haloalkanes in an Sₙ2 reaction. This protocol can be adapted to qualitatively and semi-quantitatively compare the reactivity of 2-haloacetic acids (or their esters, which are often more soluble in organic solvents).
Objective: To determine the relative rates of reaction of 2-chloro-, 2-bromo-, and 2-iodoacetic acid with sodium iodide in acetone.
Materials:
-
2-Chloroacetic acid
-
2-Bromoacetic acid
-
2-Iodoacetic acid
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare 0.1 M solutions of each 2-haloacetic acid in anhydrous acetone.
-
Prepare a 1 M solution of sodium iodide in anhydrous acetone.
-
In separate, labeled test tubes, add 2 mL of each 2-haloacetic acid solution.
-
Place the test tubes in a constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for 5 minutes.
-
To each test tube, rapidly add 2 mL of the sodium iodide solution, start the stopwatch immediately, and mix thoroughly.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a precipitate indicates that a reaction has occurred.
-
Record the time at which a precipitate is first observed in each test tube.
Expected Results: A precipitate will form most rapidly in the test tube containing 2-bromoacetic acid, followed by 2-chloroacetic acid. No precipitate will be observed with 2-iodoacetic acid as the product is also a soluble iodide. This experiment demonstrates the relative leaving group ability of bromide and chloride. A more quantitative analysis could be achieved by monitoring the change in conductivity of the solution over time, as the concentration of ionic species changes.
Enzymatic Reactivity: The 2-Haloacid Dehalogenase Pathway
In biological systems, the cleavage of the carbon-halogen bond in 2-haloacids is often catalyzed by enzymes known as 2-haloacid dehalogenases. These enzymes play a crucial role in the bioremediation of halogenated environmental pollutants. The mechanism of these enzymes typically involves a nucleophilic attack on the α-carbon, leading to the displacement of the halide ion.
Below is a generalized representation of the catalytic cycle of a 2-haloacid dehalogenase that proceeds through a covalent enzyme-substrate intermediate.
References
Cost-benefit analysis of different synthetic methods for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making the enantioselective synthesis of this molecule a critical aspect of drug development. This guide provides a comparative cost-benefit analysis of different synthetic methods for producing this compound, supported by experimental data and detailed protocols.
Executive Summary
This analysis covers three primary synthetic strategies:
-
Enantioselective Bromination of 2-Hydroxy-2-methylpropanoic Acid: This direct approach utilizes a chiral catalyst to induce the desired stereochemistry during the bromination reaction.
-
Kinetic Resolution of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid: This method involves the synthesis of a racemic mixture of the target compound, followed by the selective reaction of one enantiomer, allowing for the separation of the desired (2R)-enantiomer.
-
Biocatalytic Synthesis: This emerging approach employs enzymes or whole-cell systems to achieve high enantioselectivity under mild reaction conditions, presenting a potentially greener alternative.
The following sections provide a detailed comparison of these methods based on yield, enantiomeric excess, cost of reagents, reaction conditions, and scalability.
Comparison of Synthetic Methods
| Parameter | Method 1: Enantioselective Bromination | Method 2: Kinetic Resolution | Method 3: Biocatalytic Synthesis |
| Starting Material | 2-Hydroxy-2-methylpropanoic acid | Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid | 2-Hydroxy-2-methylpropanoic acid or similar precursor |
| Key Reagents | Bromine, Chiral Lewis Acid (e.g., (R)-BINOL-Ti(OiPr)₂) | Acylating agent, Chiral catalyst (e.g., lipase) | Enzyme (e.g., halogenase, lipase), Cofactors (e.g., NAD(P)H) |
| Typical Yield | 70-85% | < 50% (for the desired enantiomer) | 60-95% |
| Enantiomeric Excess (ee) | 85-95% | > 99% | > 99% |
| Reaction Conditions | Low temperature (-20 to 0 °C) | Room temperature | Mild (25-40 °C, neutral pH) |
| Scalability | Moderate | Moderate to High | Potentially high, but may require process optimization |
| Cost of Catalyst/Enzyme | High (chiral ligands can be expensive) | Moderate (lipases are relatively inexpensive) | Variable (depends on enzyme availability and cost) |
| Environmental Impact | Use of halogenated solvents and heavy metals | Use of organic solvents | Generally lower, aqueous media often used |
| Purification | Chromatography | Extraction and crystallization | Extraction and chromatography |
Experimental Protocols
Method 1: Enantioselective Bromination of 2-Hydroxy-2-methylpropanoic Acid
This protocol is based on the use of a chiral titanium-BINOL complex as the catalyst.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (R)-BINOL (0.1 eq) and Ti(OiPr)₄ (0.1 eq) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the solution to -20 °C.
-
Add 2-hydroxy-2-methylpropanoic acid (1.0 eq) to the reaction mixture and stir for 15 minutes.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Kinetic Resolution of Racemic 3-Bromo-2-hydroxy-2-methylpropanoic Acid
This protocol utilizes a lipase-catalyzed acylation to selectively react with the (S)-enantiomer, leaving the desired (2R)-enantiomer unreacted.
Materials:
-
Racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a solution of racemic 3-Bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in TBME, add vinyl acetate (0.6 eq).
-
Add immobilized Candida antarctica lipase B (10% w/w of the substrate).
-
Shake the mixture at room temperature and monitor the conversion by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh TBME and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acetylated (S)-enantiomer by column chromatography or selective extraction.
Method 3: Biocatalytic Synthesis using a Halogenase
This hypothetical protocol is based on the potential use of a regioselective and stereoselective halogenase enzyme.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Halogenase enzyme
-
Potassium bromide (KBr)
-
Oxidant (e.g., H₂O₂)
-
Phosphate buffer (pH 7)
-
Cofactors (if required by the enzyme)
Procedure:
-
In a temperature-controlled bioreactor, prepare a solution of 2-hydroxy-2-methylpropanoic acid and KBr in phosphate buffer.
-
Add the halogenase enzyme and any necessary cofactors.
-
Initiate the reaction by the controlled addition of the oxidant (e.g., H₂O₂).
-
Maintain the pH and temperature at the optimal conditions for the enzyme.
-
Monitor the reaction progress by HPLC.
-
Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Extract the product from the aqueous reaction mixture using a suitable organic solvent.
-
Purify the product by chromatography.
Visualizing the Synthetic Pathways
Caption: Workflow diagram of the three main synthetic routes.
Logical Comparison of Methods
Caption: Cost-benefit analysis of the synthetic methods.
Conclusion
The choice of the optimal synthetic method for this compound depends heavily on the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and environmental considerations.
-
Enantioselective bromination offers a direct route with good yields and high enantioselectivity, making it a suitable choice for laboratory and pilot-scale synthesis where the cost of the chiral catalyst can be justified.
-
Kinetic resolution provides access to material with the highest enantiomeric purity, which is often a critical requirement in pharmaceutical applications. While the theoretical yield is limited to 50%, the use of relatively inexpensive lipases and mild conditions are advantageous.
-
Biocatalytic synthesis represents a promising green and sustainable alternative. Although it may require initial investment in development and optimization, it has the potential for high efficiency, excellent selectivity, and scalability, making it an attractive option for large-scale industrial production.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs. Further process development and optimization may be required to enhance the efficiency and cost-effectiveness of each method.
Safety Operating Guide
Safe Disposal of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, ensuring compliance and minimizing risk.
This compound is a halogenated organic acid. Due to its chemical nature, it is classified as hazardous waste and requires specific disposal protocols. Improper disposal can lead to environmental harm and may be in violation of regulations.[1]
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[2]
Waste Segregation and Collection
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. This compound and materials contaminated with it must be treated as hazardous waste.
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated container specifically for halogenated organic waste.[1][3] These containers should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[1] Do not mix this waste with non-halogenated organic waste.[1]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected and treated as hazardous aqueous waste.[1]
-
Solid Waste: All contaminated lab supplies, such as gloves, filter paper, and pipette tips, must be collected in a designated solid hazardous waste container.[1]
Disposal Procedures
-
Container Selection and Labeling:
-
Waste Accumulation:
-
Neutralization (for small quantities, if permitted):
-
Consult your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization.
-
For small spills or residual amounts, neutralization can be an option. This can be achieved by using a reducing agent such as sodium bisulfite or sodium thiosulfate to convert the bromine to less harmful bromide ions.[5] This procedure should only be performed by trained personnel under controlled conditions.
-
-
Final Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[2]
-
The rinsate from this process must also be collected as hazardous waste.[2] After thorough cleaning, the container may be disposed of as regular waste, but always confirm this with your institutional guidelines.
-
Quantitative Data Summary
| Property | Value/Information |
| Chemical Formula | C4H7BrO3 |
| Molecular Weight | 183.00 g/mol [6] |
| Appearance | Solid (Assumed based on similar compounds) |
| Hazard Class | Corrosive, Halogenated Organic Acid[7][8] |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility.[5] |
| Waste Segregation | Must be segregated as Halogenated Organic Waste .[3] Do not mix with non-halogenated waste streams.[1] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat.[2] |
| Spill Neutralization | Small spills can be treated with sodium thiosulfate before absorption.[1] Always consult EHS for spill cleanup procedures. |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on hazardous waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Essential Safety and Handling Guide for (2R)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS Number: 261904-39-6). Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is a corrosive solid that can cause severe skin burns and eye damage. [1][2] All handling should be performed by trained personnel familiar with the associated hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazard information is summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS05 Corrosive | Danger | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Sources: PubChem, Sigma-Aldrich[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Durable plastic or rubber gloves are essential.[4][5] Consult a glove compatibility chart for specific materials. |
| Body Protection | Laboratory Coat & Apron | A standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemically-resistant apron is also required.[4][6] |
| Respiratory Protection | Fume Hood | All handling of this solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following workflow is crucial for the safe handling of this corrosive material.
Caption: A logical workflow for the safe handling of corrosive solids.
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed.
-
Store in a designated corrosives cabinet.[8]
-
Separate from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[9] Organic acids should be stored separately from mineral acids.[8]
Spill Management:
-
In case of a spill, evacuate the area.
-
For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9]
-
Ensure emergency kits with appropriate spill control agents are readily available.[8]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
All disposal methods must comply with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
References
- 1. This compound | 261904-39-6 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 7. actenviro.com [actenviro.com]
- 8. seton.co.uk [seton.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
